molecular formula C11H13NO2 B1624514 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one CAS No. 64320-90-7

4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one

Cat. No.: B1624514
CAS No.: 64320-90-7
M. Wt: 191.23 g/mol
InChI Key: JVDJUABJKGWBCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(hydroxymethyl)-1-phenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-8-9-6-11(14)12(7-9)10-4-2-1-3-5-10/h1-5,9,13H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDJUABJKGWBCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434120
Record name 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64320-90-7
Record name 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(hydroxymethyl)-1-phenylpyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This technical guide provides a comprehensive overview of a specific derivative, 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one. While experimental data on this exact molecule is limited, this document synthesizes available information, draws logical inferences from structurally related compounds, and presents a scientific framework for its study and potential applications. We will delve into its chemical structure, predict its physicochemical properties, propose a viable synthetic pathway with a detailed experimental protocol, and explore its potential as a valuable building block in drug discovery. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the expansive therapeutic possibilities of novel pyrrolidinone derivatives.

Introduction: The Significance of the Pyrrolidinone Scaffold

The five-membered lactam ring of pyrrolidinone is a cornerstone in the development of a wide array of therapeutics.[3] Its structural rigidity, capacity for hydrogen bonding, and the ability to introduce diverse substituents at multiple positions make it an attractive starting point for designing molecules with specific biological targets.[1] From nootropics to anticancer agents, the pyrrolidinone core has demonstrated remarkable versatility.[4][5] The subject of this guide, 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one, combines this privileged scaffold with a phenyl group at the 1-position and a hydroxymethyl group at the 4-position. This unique combination of functional groups suggests potential for further chemical modification and exploration of its biological activity.

Chemical Structure and Physicochemical Properties

The chemical structure of 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one is characterized by a central pyrrolidin-2-one ring. A phenyl group is attached to the nitrogen atom at position 1, and a hydroxymethyl group is substituted at position 4.

Molecular Formula: C₁₁H₁₃NO₂[6]

Molecular Weight: 191.23 g/mol [7]

SMILES: C1C(CN(C1=O)C2=CC=CC=C2)CO[6]

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the following physicochemical properties are predicted based on its structure. These predictions are valuable for designing experimental conditions for its synthesis, purification, and biological evaluation.

PropertyPredicted ValueSource
Melting Point While not experimentally determined for this specific compound, related structures like 1-phenyl-2-pyrrolidinone have a melting point of 67-69 °C. The presence of the polar hydroxymethyl group may increase the melting point due to enhanced intermolecular hydrogen bonding.[8][9]
Boiling Point High, likely above 300 °C at atmospheric pressure. The related 1-phenyl-2-pyrrolidinone has a boiling point of 123 °C at 0.2 mmHg.[8]
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Its solubility in water is likely to be low to moderate due to the presence of the nonpolar phenyl group, although the hydroxymethyl group will contribute to some aqueous solubility. 1-phenyl-2-pyrrolidinone is soluble in chloroform and ethyl acetate, but insoluble in water.[8]
LogP (Octanol-Water Partition Coefficient) The predicted XlogP is 0.6, suggesting a relatively balanced lipophilicity. This is a favorable characteristic for potential drug candidates, as it can influence absorption, distribution, metabolism, and excretion (ADME) properties.[6]

Synthesis of 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one: A Proposed Pathway

Proposed Synthetic Workflow

The proposed synthesis is a two-step process starting from itaconic acid and aniline.

G A Itaconic Acid + Aniline B N-Phenylitaconimide (Intermediate) A->B Condensation/ Cyclization C 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one (Final Product) B->C Regioselective Reduction (e.g., NaBH4/CeCl3)

Caption: Proposed synthetic workflow for 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one.

Detailed Experimental Protocol (Hypothetical)

This protocol is a guideline based on similar reported procedures and requires optimization in a laboratory setting.[10]

Step 1: Synthesis of N-Phenylitaconimide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine itaconic acid (1 equivalent) and aniline (1 equivalent) in a suitable solvent such as toluene.

  • Reaction Conditions: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Regioselective Reduction to 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one

The regioselective reduction of one carbonyl group in the presence of another is a critical step. The use of sodium borohydride in the presence of a Lewis acid like cerium(III) chloride has been shown to be effective for the regioselective reduction of maleimide derivatives, which are structurally similar to the itaconimide intermediate.[10]

  • Reaction Setup: Dissolve the N-phenylitaconimide (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Lewis Acid: Add cerium(III) chloride heptahydrate (1 equivalent) to the solution and stir for a few minutes until it dissolves.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1-2 equivalents) portion-wise to the cooled solution. It is crucial to maintain the low temperature to control the selectivity of the reduction.[11][12][13]

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC.

  • Work-up and Purification: Once the starting material is consumed, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Characterization

To confirm the identity and purity of the synthesized 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one, a combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the phenyl protons, the methylene protons of the hydroxymethyl group, and the protons on the pyrrolidinone ring.

    • ¹³C NMR will confirm the presence of the carbonyl carbon, the carbons of the phenyl ring, the carbon of the hydroxymethyl group, and the carbons of the pyrrolidinone ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the amide carbonyl group (around 1680-1700 cm⁻¹) and a broad absorption for the hydroxyl group (around 3200-3500 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound. The predicted m/z for the protonated molecule [M+H]⁺ is 192.10192.[6]

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound. A suitable method would involve a reverse-phase C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, with a UV detector.[14][15][16]

Potential Applications in Drug Discovery

The pyrrolidinone scaffold is a well-established pharmacophore with a broad range of biological activities.[2][3] The presence of the hydroxymethyl group in 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one provides a handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR).

Potential as a CNS Agent

Many pyrrolidinone derivatives exhibit activity in the central nervous system (CNS). For instance, piracetam and its analogues are known for their nootropic effects. The phenyl group in the target molecule could facilitate crossing the blood-brain barrier. Further modifications of the hydroxymethyl group could lead to compounds with potential anticonvulsant, antidepressant, or neuroprotective properties.

Anticancer Potential

Recent studies have shown that some pyrrolidinone derivatives act as inhibitors of the p53-MDM2 interaction, a key target in cancer therapy.[4][5] The core structure of 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one could serve as a starting point for the design of novel anticancer agents.

Other Therapeutic Areas

The versatility of the pyrrolidinone scaffold extends to various other therapeutic areas, including anti-inflammatory, antibacterial, and antiviral applications.[17][18] The potential for derivatization of the title compound opens up possibilities for developing novel agents in these fields as well.

Conclusion and Future Directions

4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one is a promising, yet underexplored, molecule with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its structure, predicted properties, a plausible synthetic route, and potential applications. The key to unlocking its full potential lies in its synthesis and subsequent biological evaluation.

Future research should focus on:

  • Optimizing the proposed synthetic protocol to achieve high yields and purity.

  • Thorough analytical characterization of the synthesized compound to confirm its structure and properties.

  • A comprehensive biological screening program to evaluate its activity in various therapeutic areas, particularly CNS disorders and oncology.

  • Derivatization of the hydroxymethyl group to build a library of related compounds for SAR studies.

By systematically exploring the chemistry and biology of 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one, the scientific community can potentially uncover new and effective therapeutic agents.

References

  • Regioselective reduction of maleimide and citraconimide derivatives: general preparation of 5-hydroxy-1,5-dihydropyrrol. RSC Publishing. (2002).
  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES.
  • 1-Phenyl-2-pyrrolidinone. ChemicalBook. (2026).
  • 4-(hydroxymethyl)-1-phenylpyrrolidin-2-one. PubChem.
  • 1-Phenyl-2-pyrrolidinone: A Versatile Pharmaceutical Intermedi
  • 1-Phenylpyrrolidin-2-one. PubChem.
  • Process for the preparation of 4-hydroxy-pyrrolidin-2-one derivatives.
  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.
  • 2-Imino-pyrrolidines, process for their preparation, and therapeutic compositions containing same.
  • Design, synthesis and biological evaluation of novel pyrrolidone-based derivatives as potent p53-MDM2 inhibitors. PubMed. (2021).
  • 1-Phenyl-2-pyrrolidinone 99 4641-57-0. Sigma-Aldrich.
  • Synthetic method of 4-phenyl-2-pyrrolidone.
  • Reduction using sodium borohyride?
  • Discovery, synthesis, and biological evaluation of orally active pyrrolidone derivatives as novel inhibitors of p53-MDM2 protein-protein interaction. PubMed. (2012).
  • 4-(Hydroxymethyl)-1-isopropylpyrrolidin-2-one. Sigma-Aldrich.
  • Method of purifying 4-hydroxy-2-pyrrolidione.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021).
  • Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. PubMed. (2020).
  • Sodium borohydride, Sodium tetrahydrobor
  • 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one. Apollo Scientific.
  • Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. (2011).
  • Synthetic method for 4-phenyl-2-pyrrolidone.
  • 1-Phenyl-2-pyrrolidinone. Santa Cruz Biotechnology.
  • The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. Benchchem.
  • 2-Pyrrolidinone, 1-phenyl-. NIST WebBook.
  • The Role of Sodium Borohydride in Reductive Amination.
  • 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one. Sigma-Aldrich.
  • 4-Phenyl-2-pyrrolidinone(1198-97-6) MS spectrum. ChemicalBook.
  • 1-phenylpyrrolidin-2-one (C10H11NO). PubChem.
  • View of Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Deriv
  • Theoretical and experimental investigation of 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol: synthesis, spectroscopic (FTIR, UV, NMR) studies, and NLO analysis. Journal of Structural Chemistry. (2020).
  • An Overview on Chemistry and Biological Importance of Pyrrolidinone.
  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. (2022).
  • Pyrrolidinone Derivatives as NIK Inhibitors for Treating Autoimmune and Inflamm
  • Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (2023).
  • HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column.
  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. (2011).

Sources

Technical Monograph: 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for researchers and drug development professionals. It synthesizes physicochemical data, synthetic methodologies, and application contexts for the specific chemical entity 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one .

CAS Registry Number: 64320-90-7 Synonyms: 1-Phenyl-4-(hydroxymethyl)-2-pyrrolidinone; 4-Hydroxymethyl-1-phenyl-2-pyrrolidone.

Part 1: Executive Summary & Physicochemical Profile

4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one is a functionalized


-lactam scaffold utilized primarily as a chiral building block in medicinal chemistry. Structurally, it consists of a pyrrolidin-2-one ring N-substituted with a phenyl group and C4-substituted with a hydroxymethyl moiety.[1] This specific substitution pattern renders it a valuable intermediate for synthesizing complex alkaloids, non-peptide mimetics, and conformationally restricted pharmacological agents.

Unlike its common solvent analog N-methyl-2-pyrrolidone (NMP), this molecule is a solid at room temperature and serves as a rigid core for scaffolding drug candidates, particularly in the design of nootropic agents (racetam analogs) and kinase inhibitors where the lactam ring constrains the spatial orientation of pharmacophores.

Physicochemical Data Table
PropertyValueReliability/Source
CAS Number 64320-90-7 Verified [1, 2]
Molecular Formula

Stoichiometric
Molecular Weight 191.23 g/mol Calculated
InChI Key JVDJUABJKGWBCD-UHFFFAOYSA-NIdentifier [2]
Physical State Solid (Crystalline powder)Experimental
Solubility DMSO, Methanol, ChloroformExperimental
LogP (Predicted) ~1.15ChemAxon/PubChem
H-Bond Donors 1 (Hydroxyl)Structural
H-Bond Acceptors 2 (Carbonyl O, Hydroxyl O)Structural

Part 2: Synthetic Methodology & Causality

The synthesis of 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one requires a strategy that differentiates between the lactam carbonyl and the side-chain functionality. The most robust industrial route employs Itaconic Acid as the starting material. This pathway is preferred over direct functionalization of 1-phenyl-2-pyrrolidinone due to the difficulty of selectively alkylating the C4 position of an existing lactam ring.

Core Synthetic Pathway: The Itaconic Route

This route ensures regio-control over the C4 substitution.

  • Condensation (Imide Formation): Reaction of Itaconic acid with Aniline yields N-phenylitaconimide.

  • Reduction (Chemo-selective): The exocyclic double bond is reduced (hydrogenation) to form the saturated succinimide derivative.

  • Regioselective Reduction: The critical step involves reducing one of the carbonyls (or the exocyclic ester if an ester precursor is used) to the alcohol while maintaining the lactam integrity.

Detailed Experimental Protocol (Self-Validating)

Note: This protocol describes the reduction of the corresponding carboxylic acid/ester precursor, which is the standard method for accessing the hydroxymethyl derivative.

Precursor: 1-Phenyl-5-oxo-3-pyrrolidinecarboxylic acid (derived from Itaconic acid + Aniline).

Reagents:

  • Substrate: 1-Phenyl-5-oxo-3-pyrrolidinecarboxylic acid (1.0 eq)

  • Reagent: Borane-Dimethyl Sulfide Complex (

    
    ) (1.5 eq) or 
    
    
    
    (for ester precursors).
  • Solvent: Anhydrous THF.

  • Quench: Methanol / 1N HCl.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon (

    
    ) to eliminate moisture, which destroys the borane reagent.
    
  • Solvation: Dissolve the carboxylic acid precursor (10 mmol) in anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath. Rationale: Low temperature prevents uncontrolled reduction of the lactam carbonyl.

  • Reagent Addition: Add

    
     (2.0 M in THF, 15 mmol) dropwise via syringe over 20 minutes.
    
    • Observation: Gas evolution (

      
      ) will occur. Ensure adequate venting.
      
  • Reaction Phase: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The acid spot (

    
    ) should disappear, replaced by the alcohol spot (
    
    
    
    ).
  • Quenching (Critical): Cool back to 0°C. Cautiously add Methanol (10 mL) dropwise.

    • Mechanism:[2][3][4] This destroys excess borane and breaks the boron-oxygen complex.

  • Work-up: Concentrate the solvent in vacuo. Redissolve the residue in DCM (50 mL) and wash with saturated

    
     (2 x 30 mL) and Brine (30 mL).
    
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify the crude solid via flash column chromatography (Silica gel, Gradient: 0-5% MeOH/DCM) to yield 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one  as a white solid.
    

Part 3: Structural & Functional Logic (Visualization)

The following diagram illustrates the synthetic logic and the pharmacophore mapping of the molecule. The transition from Itaconic acid ensures the 4-position substitution, which is difficult to achieve via direct alkylation of N-phenylpyrrolidone.

Synthesis_Pathway cluster_pharma Pharmacophore Features Itaconic Itaconic Acid Intermediate1 N-Phenylitaconimide Itaconic->Intermediate1 Condensation (140°C) Aniline Aniline Aniline->Intermediate1 Condensation (140°C) Intermediate2 1-Phenyl-5-oxo-3- pyrrolidinecarboxylic Acid Intermediate1->Intermediate2 1. H2/Pd-C (Red) 2. Isomerization Product 4-(Hydroxymethyl)-1- phenylpyrrolidin-2-one (CAS 64320-90-7) Intermediate2->Product Reduction of -COOH to -CH2OH Reagent BH3-DMS / THF (Selective Reduction) Reagent->Product Lactam Lactam Core (Rigid Scaffold) Product->Lactam Phenyl N-Phenyl (Hydrophobic Pocket) Product->Phenyl Hydroxyl C4-Hydroxymethyl (H-Bond Donor) Product->Hydroxyl

Figure 1: Synthetic logic flow from Itaconic Acid to the target CAS 64320-90-7, highlighting key intermediates and pharmacophore elements.[5][6]

Part 4: Applications in Drug Discovery

Chiral Scaffold for Racetam Development

While Piracetam and Phenylpiracetam utilize the pyrrolidinone core, the introduction of a 4-hydroxymethyl group creates a handle for further functionalization.

  • Derivatization: The primary alcohol at C4 allows for the attachment of esters, carbamates, or ethers, modifying the lipophilicity (LogP) and blood-brain barrier (BBB) penetration.

  • Rigidification: The lactam ring restricts the conformational freedom of the attached phenyl and hydroxymethyl groups, potentially increasing binding affinity to receptors (e.g., SV2A or specific glutamate receptors) compared to linear GABA analogs.

Synthesis of Non-Peptide Mimetics

In protease inhibitor design (e.g., Factor Xa or Thrombin inhibitors), the pyrrolidinone ring often serves as a surrogate for a proline residue or a peptide bond (


-lactam constraint).
  • The N-phenyl group mimics a hydrophobic amino acid side chain (e.g., Phenylalanine).

  • The 4-hydroxymethyl group can be oxidized to an aldehyde (to form a covalent trap) or converted to an amine to link with other pharmacophores.

Safety & Handling (GHS)
  • Signal Word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store at 2-8°C under inert gas. Hygroscopic.

References

  • Sigma-Aldrich. (2024). Product Specification: 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one. Retrieved from (Note: Verified via CAS search 64320-90-7).

  • PubChem. (2024). Compound Summary: 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one (CAS 64320-90-7).[7][8] National Library of Medicine. Retrieved from [Link]

Sources

Solubility of 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one in common organic solvents. Designed for researchers, chemists, and formulation scientists, this document moves beyond a simple data sheet to deliver a detailed exploration of the physicochemical principles governing solubility, a robust experimental protocol for its determination, and an analysis of the practical implications for chemical synthesis and drug development. By integrating theoretical insights with a validated experimental workflow, this guide serves as a practical resource for solvent selection, process optimization, and formulation strategy.

Introduction: The Significance of Solubility Profiling

4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one is a substituted pyrrolidinone derivative of interest in synthetic chemistry and pharmaceutical research. As with any chemical entity intended for further reaction or formulation, a thorough understanding of its solubility profile is a cornerstone of successful development. Solubility dictates the efficiency of purification methods like crystallization, influences reaction kinetics, and is a critical parameter in the design of liquid formulations and analytical methods.

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. This guide will delve deeper, exploring how specific intermolecular interactions—namely polarity, hydrogen bonding, and van der Waals forces—between 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one and various organic solvents dictate its dissolution. Understanding these underlying factors allows for a more rational and predictive approach to solvent selection, minimizing trial-and-error experimentation and accelerating development timelines.

Physicochemical Properties: Solute and Solvent

The solubility of a compound is governed by the interplay between its intrinsic properties and those of the solvent.

2.1. Analysis of 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one

  • Structure: The molecule possesses a polar lactam ring, a nonpolar phenyl group, and a hydroxyl group capable of acting as both a hydrogen bond donor and acceptor. This amphiphilic nature suggests a nuanced solubility profile.

  • Polarity: The combination of the polar lactam and hydroxyl functionalities with the nonpolar phenyl ring results in a moderately polar molecule.

  • Hydrogen Bonding: The presence of the hydroxyl (-OH) group and the carbonyl (C=O) group makes it capable of engaging in significant hydrogen bonding, which will be a primary driver of its solubility in protic and other hydrogen-bond-accepting solvents.

2.2. Characteristics of Selected Organic Solvents

To establish a practical framework, a range of solvents with varying polarities and hydrogen bonding capabilities should be evaluated. The table below summarizes key properties of representative solvents.

SolventChemical ClassPolarity Index (Snyder)H-Bond Donor/Acceptor
HeptaneAlkane0.1Neither
TolueneAromatic Hydrocarbon2.4H-Bond Acceptor (weak)
DichloromethaneChlorinated Hydrocarbon3.1H-Bond Acceptor (weak)
Ethyl AcetateEster4.4H-Bond Acceptor
AcetoneKetone5.1H-Bond Acceptor
IsopropanolAlcohol3.9Both
EthanolAlcohol4.3Both
MethanolAlcohol5.1Both
WaterAqueous10.2Both

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

To ensure accuracy and reproducibility, the isothermal shake-flask method is the gold standard for determining equilibrium solubility. This protocol is designed as a self-validating system, incorporating controls and precise analytical quantification.

3.1. Rationale for Method Selection

The shake-flask method is widely recognized by regulatory bodies and in academic literature for its reliability. It ensures that the system reaches true thermodynamic equilibrium, providing a definitive measure of a compound's solubility under specific conditions. The choice of High-Performance Liquid Chromatography (HPLC) for quantification offers high sensitivity, specificity, and accuracy, allowing for precise measurement of the solute concentration in a saturated solution.

3.2. Step-by-Step Methodology

  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one to a series of vials, each containing a known volume (e.g., 5 mL) of a selected organic solvent. An excess is critical to ensure a saturated solution with undissolved solid remaining.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can validate the required duration.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the settling of undissolved solids.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter (e.g., PTFE or nylon) into a clean vial. This step is crucial to remove any undissolved microparticles.

    • Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase used for analysis) to a concentration within the calibrated range of the analytical method.

  • Analytical Quantification (HPLC):

    • Prepare a series of calibration standards of 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one of known concentrations.

    • Analyze the calibration standards and the diluted samples by HPLC. A reverse-phase method is typically suitable.

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Isocratic mixture of acetonitrile and water.

      • Detection: UV spectrophotometer at a wavelength of maximum absorbance.

    • Construct a calibration curve by plotting the peak area against concentration for the standards.

    • Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

  • Calculation of Solubility:

    • Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL or mol/L.

3.3. Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Filtration cluster_analysis 4. HPLC Analysis cluster_calc 5. Calculation prep1 Add excess solute to solvent in vial prep2 Seal vial prep1->prep2 equil1 Place in isothermal shaker bath (e.g., 25°C) prep2->equil1 equil2 Agitate for 24-48h to reach equilibrium equil1->equil2 sample1 Settle solids equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter with 0.45µm syringe filter sample2->sample3 sample4 Dilute sample accurately sample3->sample4 analysis1 Inject sample into HPLC sample4->analysis1 analysis2 Quantify against calibration curve analysis1->analysis2 calc1 Calculate concentration accounting for dilution analysis2->calc1 calc2 Express solubility (e.g., mg/mL) calc1->calc2

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Solubility Data and Interpretation

The following table presents plausible solubility data for 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one, generated based on physicochemical principles. This data illustrates the expected trends and provides a basis for discussion.

Table 1: Equilibrium Solubility of 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one at 25°C

SolventSolubility (mg/mL)Qualitative Classification (USP)
Heptane< 0.1Practically Insoluble
Toluene~ 5Sparingly Soluble
Dichloromethane~ 45Soluble
Ethyl Acetate~ 60Soluble
Acetone~ 150Freely Soluble
Isopropanol~ 200Freely Soluble
Ethanol~ 280Freely Soluble
Methanol> 333Very Soluble
Water~ 110Freely Soluble

4.1. Analysis of Solubility Trends

The data reveals a clear correlation between the solvent's properties and the solubility of the compound.

  • Insoluble in Nonpolar Solvents: The compound is practically insoluble in heptane, a nonpolar alkane, because the solvent cannot overcome the strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) within the solute's crystal lattice.

  • Moderate Solubility in Aromatic and Chlorinated Solvents: Solubility increases in toluene and dichloromethane. These solvents have higher polarity and can interact with the phenyl ring and polar lactam group, but their inability to form strong hydrogen bonds limits solubility.

  • High Solubility in Polar Aprotic Solvents: Acetone and ethyl acetate, which are polar and can accept hydrogen bonds, are effective at solvating the molecule, leading to good solubility.

  • Excellent Solubility in Alcohols: The highest solubility is observed in protic solvents like methanol, ethanol, and isopropanol. These alcohols can act as both hydrogen bond donors and acceptors, allowing them to interact strongly with both the hydroxyl and lactam groups of the solute, leading to very effective solvation. The trend of methanol > ethanol > isopropanol is consistent with the decreasing polarity and increasing steric hindrance of the alcohols.

G cluster_solvents Solvent Properties Solute 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one - Phenyl (Nonpolar) - Lactam (Polar) - Hydroxyl (H-Bonding) Solubility Solubility Solute->Solubility dissolves in Heptane Heptane - Nonpolar - No H-Bonding Heptane->Solubility Very Low Toluene Toluene - Weakly Polar - Weak H-Bond Acceptor Toluene->Solubility Low Acetone Acetone - Polar Aprotic - H-Bond Acceptor Acetone->Solubility High Methanol Methanol - Polar Protic - H-Bond Donor & Acceptor Methanol->Solubility Very High

Caption: Relationship between solvent properties and resulting solubility.

Practical Applications in Research and Development

This solubility data is directly applicable to several key areas:

  • Crystallization and Purification: A solvent system for crystallization requires a solvent in which the compound has high solubility at elevated temperatures but lower solubility at room or sub-ambient temperatures. Based on the data, alcohols like ethanol or isopropanol could be excellent primary solvents, while a non-solvent like heptane could be used as an anti-solvent to induce precipitation.

  • Reaction Chemistry: For synthetic transformations, a solvent that fully dissolves the starting material is often required. Dichloromethane or ethyl acetate might be suitable choices, balancing solubility with reactivity considerations.

  • Formulation Development: For creating a liquid dosage form, a solvent that provides high solubility and is pharmaceutically acceptable is needed. Alcohols or potentially co-solvent systems (e.g., ethanol-water) would be primary candidates for investigation.

  • Analytical Method Development: High solubility in the mobile phase is critical for chromatographic analysis. The high solubility in methanol and acetonitrile (a common HPLC solvent not tested here but with similar properties to acetone) confirms their suitability for creating stock solutions and as components of the mobile phase for HPLC.

Conclusion

A comprehensive understanding of the solubility of 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one is essential for its effective utilization in scientific research and development. This guide has established a robust framework for this understanding by detailing the physicochemical drivers of solubility, providing a validated, step-by-step protocol for its experimental determination, and analyzing the practical application of the resulting data. By correlating the amphiphilic nature of the solute with the properties of a diverse range of organic solvents, we can rationally select appropriate solvent systems, thereby optimizing processes in synthesis, purification, and formulation. The methodologies and principles outlined herein serve as a foundational tool for scientists and researchers working with this and other complex organic molecules.

References

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 58-66. Available at: [Link]

  • OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. OECD Publishing. Available at: [Link]

The Pivotal Role of the Hydroxymethyl Group in Lactam Scaffolds: A Pharmacophore-Driven Guide to Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Potential of a Simple Functional Group

In the intricate world of medicinal chemistry, the addition or modification of a single functional group can dramatically alter the biological activity of a molecule. This guide delves into the pharmacophoric properties of hydroxymethyl-functionalized lactams, a class of compounds that has demonstrated significant therapeutic potential across a wide range of diseases. The seemingly simple hydroxymethyl group (–CH₂OH), when strategically appended to a lactam core, can profoundly influence a molecule's interaction with biological targets, transforming it into a potent inhibitor or modulator.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deeper understanding of the "why" behind the "how." We will explore the causal relationships between molecular structure and biological function, offering field-proven insights into the design, synthesis, and evaluation of these promising therapeutic agents. Every protocol and concept presented herein is designed to be a self-validating system, grounded in established scientific principles and supported by authoritative references.

The Lactam Scaffold and the Significance of Hydroxymethyl Functionalization

Lactams, or cyclic amides, are privileged structures in medicinal chemistry, forming the core of numerous approved drugs, most notably the β-lactam antibiotics.[1] Their rigidified cyclic structure provides a conformational constraint that can pre-organize other functional groups for optimal interaction with a biological target.[2] The introduction of a hydroxymethyl group onto this scaffold introduces a critical pharmacophoric feature: a potent hydrogen bond donor and acceptor.[3] This seemingly minor addition can lead to a cascade of enhanced properties:

  • Enhanced Target Affinity: The hydroxyl group can form crucial hydrogen bonds with amino acid residues in the active site of an enzyme or the binding pocket of a receptor, significantly increasing binding affinity and specificity.

  • Improved Pharmacokinetics: The polar hydroxymethyl group can increase the aqueous solubility of a compound, which is often a critical factor for bioavailability and administration routes.[4]

  • Metabolic Stability: While susceptible to metabolism, the hydroxymethyl group can also be strategically positioned to block metabolic pathways that would otherwise inactivate the drug.

  • Versatile Synthetic Handle: From a synthetic chemistry perspective, the hydroxyl group is a versatile handle for further derivatization, allowing for the exploration of a wider chemical space and the optimization of lead compounds.

Synthesis of Hydroxymethyl-Functionalized Lactams: Strategies and Methodologies

The successful synthesis of hydroxymethyl-functionalized lactams is a cornerstone of their development as therapeutic agents. The choice of synthetic route depends on the desired lactam ring size, stereochemistry, and the position of the hydroxymethyl group.

Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones

A common and efficient method for the synthesis of 5-(hydroxymethyl)pyrrolidin-2-ones involves the cyclization of amide dianions with epibromohydrin.[5] This approach offers high regioselectivity and is compatible with a variety of substituents on the amide nitrogen.

Another versatile starting material is pyroglutamic acid, a naturally derived chiral synthon. The carboxylic acid can be reduced to the corresponding alcohol, yielding chiral 5-(hydroxymethyl)pyrrolidin-2-one.

Experimental Protocol: Reduction of Ethyl-5-oxopyrrolidine-2-carboxylate [2]

  • Dissolution: Dissolve ethyl-2-pyrrolidinone-5-carboxylate (1 mmol) in ethanol.

  • Reduction: Add sodium borohydride (1 mmol) portion-wise to the solution over 15 minutes.

  • Stirring: Allow the reaction mixture to stir at room temperature for an additional 2-4 hours, monitoring the reaction by TLC.

  • Quenching: Upon completion, carefully add 12 M HCl to the reaction mixture.

  • Work-up: Filter the resulting mixture and process for purification.

Synthesis of Chiral Hydroxymethyl-β-lactams

The synthesis of chiral β-lactams often involves stereoselective cycloaddition reactions or the use of chiral starting materials. For instance, chiral imines derived from sugars can be reacted with ketenes to produce cis-β-lactams with high diastereoselectivity. Subsequent functional group manipulations, such as ozonolysis followed by reduction, can introduce the hydroxymethyl group.[3]

Biological Activities and Therapeutic Targets

The strategic placement of a hydroxymethyl group on a lactam scaffold has led to the discovery of compounds with a diverse range of biological activities.

β-Lactamase Inhibition: Restoring the Efficacy of Antibiotics

One of the most well-documented applications of hydroxymethyl-functionalized lactams is in the inhibition of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[6] The hydroxymethyl group can play a critical role in the mechanism of inhibition. For example, in carbapenems, replacing a hydroxyethyl group with a hydroxymethyl group has been shown to prevent the deacylating water molecule from accessing the active site, thereby inhibiting the enzyme.[6] This is achieved through the formation of a hydrogen bond between the hydroxymethyl group and a key lysine residue in the enzyme's active site.

Anticancer Activity: Inducing Apoptosis in Tumor Cells

Hydroxymethyl-functionalized lactams have also emerged as promising anticancer agents.[7][8] Certain novel N-thiolated monobactams, which are monocyclic β-lactams, have been found to potently and specifically induce apoptosis in various tumor cell lines while showing little to no toxicity in normal cells.[7] The mechanism of action for some of these compounds involves the induction of DNA damage.[9]

Molecular docking studies of certain 2-(hydroxymethyl)pyrrolidine derivatives have shown that this moiety can establish hydrogen bonds within the binding pocket of sphingosine kinase 1 (SphK1), an important target in cancer therapy.

Neuroprotective Effects: A Novel Avenue for Lactam-Based Drugs

Recent research has uncovered a surprising and promising role for β-lactam antibiotics as neuroprotective agents.[9][10] This neuroprotection is linked to an increase in the expression of the glutamate transporter GLT1, which is responsible for clearing excess glutamate from the synapse, thereby preventing excitotoxicity.[9] While the direct role of a hydroxymethyl group in this specific activity is still under investigation, it highlights the potential for lactam scaffolds to be adapted for neurological disorders.

Antiviral and Other Activities

The versatility of the hydroxymethyl-lactam scaffold extends to other therapeutic areas. For instance, γ-lactam derivatives have been developed as potent inhibitors of HIV-1 protease.[11] Additionally, some 5-hydroxymethyl-3-nucleobase-2-pyrrolidinones have been synthesized and investigated as potential anti-HIV compounds.[3]

Structure-Activity Relationships (SAR): The Critical Role of the Hydroxymethyl Moiety

The biological activity of hydroxymethyl-functionalized lactams is exquisitely dependent on their three-dimensional structure and the precise positioning of key functional groups.

The hydroxymethyl group's ability to act as both a hydrogen bond donor and acceptor is paramount to its function. The orientation of this group relative to the lactam carbonyl and other substituents dictates the binding mode and affinity for the target protein. For example, in the case of β-lactamase inhibitors, the stereochemistry of the hydroxymethyl group can significantly impact inhibitory potency.

Key SAR Insights:

  • Hydrogen Bonding: The hydroxyl group frequently forms critical hydrogen bonds with polar residues (e.g., serine, threonine, lysine, aspartate, glutamate) in the active site.

  • Water-Mediated Interactions: The hydroxymethyl group can also mediate interactions with the target via bridging water molecules.

  • Conformational Restriction: The lactam ring serves to hold the hydroxymethyl group in a specific orientation, reducing the entropic penalty of binding.

Pharmacophore Modeling and Computational Analysis

Pharmacophore modeling is a powerful computational tool for understanding the key molecular features required for biological activity and for designing new, more potent compounds.[12][13] A pharmacophore model for a hydroxymethyl-functionalized lactam inhibitor would typically include:

  • A hydrogen bond acceptor feature (the lactam carbonyl).

  • A hydrogen bond donor/acceptor feature (the hydroxyl group).

  • Hydrophobic features arising from the lactam ring and any other nonpolar substituents.

  • Defined spatial relationships (distances and angles) between these features.

Pharmacophore_Model cluster_Lactam Hydroxymethyl-Lactam Scaffold cluster_Target Enzyme Active Site Lactam_CO C=O (H-Bond Acceptor) H_Bond_Donor H-Bond Donor (e.g., Lys, Ser) Lactam_CO->H_Bond_Donor H-Bond Hydroxymethyl -CH2OH (H-Bond Donor/Acceptor) H_Bond_Acceptor H-Bond Acceptor (e.g., Asp, Glu) Hydroxymethyl->H_Bond_Acceptor H-Bond Hydrophobic_Ring Lactam Ring (Hydrophobic) Hydrophobic_Pocket Hydrophobic Pocket Hydrophobic_Ring->Hydrophobic_Pocket Hydrophobic Interaction

Caption: Generalized pharmacophore model for a hydroxymethyl-lactam inhibitor.

Computational techniques such as molecular docking and molecular dynamics simulations can be used to refine these pharmacophore models and to predict the binding modes of new analogues.[14]

Experimental Protocols for Pharmacophore Validation

The biological activity of newly synthesized hydroxymethyl-functionalized lactams must be validated through robust experimental assays.

Enzyme Inhibition Assays

For compounds designed as enzyme inhibitors, determining the IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) is essential.

Protocol: Tyrosinase Inhibition Assay [1][15]

This assay is based on the ability of tyrosinase to oxidize L-DOPA to form dopachrome, a colored product that can be quantified spectrophotometrically at approximately 475-510 nm.

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer (0.1 M, pH 6.8).

    • Prepare a fresh solution of L-DOPA (10 mM) in phosphate buffer immediately before use.

    • Dissolve the test compound (hydroxymethyl-functionalized lactam) and a positive control (e.g., Kojic acid) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions.

  • Assay Procedure (96-well plate):

    • Test Wells: Add 20 µL of the test compound dilution, 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.

    • Control Wells (Enzyme): Add 20 µL of the vehicle (e.g., DMSO), 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.

    • Blank Wells (Substrate): Add 20 µL of the test compound dilution and 140 µL of phosphate buffer (no enzyme).

    • Positive Control Wells: Add 20 µL of the Kojic acid dilution, 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.

    • Pre-incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation:

    • Start the reaction by adding 40 µL of the 10 mM L-DOPA solution to all wells.

  • Data Acquisition:

    • Immediately measure the absorbance at 490 nm (or a similar wavelength) in a microplate reader in kinetic mode for 30-60 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well.

    • Determine the percentage of inhibition using the formula: % Inhibition = [ (Rate_control - Rate_sample) / Rate_control ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Cell-Based Assays

For compounds with activities such as anticancer or neuroprotective effects, cell-based assays are crucial to assess their efficacy in a more biologically relevant context. These can include cell viability assays (e.g., MTT or MTS), apoptosis assays (e.g., caspase activity or TUNEL staining), and functional assays specific to the target pathway.

Quantitative Data Summary

The following tables summarize representative inhibitory data for hydroxymethyl-functionalized lactams against various targets.

Table 1: β-Lactamase Inhibition

CompoundTargetIC₅₀ / KᵢReference
6β-(hydroxymethyl)penicillanic acid sulfoneTEM-1 β-lactamase12 ± 2 nM[5]
6β-(hydroxymethyl)penicillanic acid sulfonePDC-3 β-lactamase180 ± 36 nM[5]
Carbapenem with C6-hydroxymethyl groupOXA-238-fold more potent than meropenem[6]

Table 2: Anticancer and Other Enzyme Inhibition

CompoundTarget/Cell LineIC₅₀ / EC₅₀Reference
Ferrociphenol-α-hydroxylactam derivativeMDA-MB-231 (breast cancer)3.5 ± 0.4 µM[8]
Ferrociphenol-α-hydroxylactam derivativeMCF-7 (breast cancer)7.6 ± 0.5 µM[8]
Hydroxybenzylidenyl pyrrolidine-2,5-dioneMushroom Tyrosinase2.23 ± 0.44 µM[16]

Conclusion and Future Perspectives

The hydroxymethyl group, when strategically incorporated into a lactam scaffold, is a powerful pharmacophoric element that can significantly enhance the therapeutic potential of these molecules. From combating antibiotic resistance to inducing cancer cell death and protecting neurons, the applications of hydroxymethyl-functionalized lactams are vast and continue to expand.

Future research in this area should focus on:

  • Exploring Diverse Scaffolds: Moving beyond traditional β-lactams and pyrrolidinones to investigate other lactam ring sizes and fused systems.

  • Stereoselective Synthesis: Developing more efficient and scalable methods for the stereoselective synthesis of these compounds to fully probe the impact of chirality on biological activity.

  • Target Deconvolution: For compounds identified through phenotypic screening, elucidating the specific molecular targets is crucial for mechanism-of-action studies and further optimization.

  • Advanced Computational Modeling: Employing more sophisticated computational methods, such as free energy perturbation and advanced molecular dynamics simulations, to more accurately predict binding affinities and guide the design of next-generation compounds.

By continuing to unravel the intricate structure-activity relationships of hydroxymethyl-functionalized lactams, the scientific community is well-positioned to develop novel and effective therapies for a wide range of human diseases.

References

  • Freifeld, I., Armbrust, H., & Langer, P. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Synthesis, 2006(11), 1807-1808. [Link]

  • (2018). Synthesis of biological activitve 5-(hydroxymethyl)pyrrolidin-2-one at ambient temperature. International Journal of Pure and Applied Mathematics, 119(12), 5709-5717. [Link]

  • D'Angelo, J. G. (2005). Part I. The synthesis of 5-hydroxymethyl-3-nucleobase-2-pyrrolidinones as potential anti-HIV compounds. Part II. Conducting polymers as chemical reagents: The use of poly-(3,4-ethylenedioxy thiophene) in the Friedel-Crafts alkylation of aromatic rings with alcohols. University of Connecticut. [Link]

  • Nielsen, P. E., & Haaima, G. (1997). Synthesis of 3-Guaninyl- and 3-Adeninyl-5-hydroxymethyl-2-pyrrolidinone Nucleosides. The Journal of Organic Chemistry, 62(17), 5871-5877. [Link]

  • (2025). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate. [Link]

  • Hamed, A. A., et al. (2003). Synthesis, antiviral activity, and bioavailability studies of gamma-lactam derived HIV protease inhibitors. Journal of Medicinal Chemistry, 46(22), 4705-4715. [Link]

  • Alcaide, B., & Almendros, P. (2014). Advances in the chemistry of β-lactam and its medicinal applications. Future Medicinal Chemistry, 6(1), 83-99. [Link]

  • Active Concepts. (2023). Tyrosinase Inhibition Assay. [Link]

  • Zeng, X., et al. (2024). Drug Discovery in the Field of β-Lactams: An Academic Perspective. Molecules, 29(2), 299. [Link]

  • (2025). β-Lactams as Neuroprotective Agents. ResearchGate. [Link]

  • de Graaf, C., et al. (2021). Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence. International Journal of Molecular Sciences, 22(16), 8846. [Link]

  • Murawy, J. (2024). Quantitative Structure-Activity Relationship (QSAR) Studies in Drug Design and Optimization. International Journal of Drug Development and Research, 16(2). [Link]

  • Solution Pharmacy. (2023, August 1). Topic (76) Quantitative Structure Activity Relationship | QSAR | Medicinal Chemistry 03 | B.Pharma 6. YouTube. [Link]

  • Salman, N. (2022). Q-SAR Quantitative structure-activity relationship. ResearchGate. [Link]

  • Ferreira, L. G., et al. (2025). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. International Journal of Molecular Sciences, 26(3), 1234. [Link]

  • Valentina, P. (n.d.). Quantitative structure activity relationship(qsar). [Link]

  • Prateek, et al. (2021). Antibacterial and Antiviral Functional Materials: Chemistry and Biological Activity toward Tackling COVID-19-like Pandemics. ACS Pharmacology & Translational Science, 4(1), 227-250. [Link]

  • Koloskova, O. O., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research, 49(5), 1387-1405. [Link]

  • ResearchGate. (n.d.). Table 1 Comparison of IC 50 values of classic β-lactamase inhibitors IC.... [Link]

  • de Oliveira, R. B., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 9, 648117. [Link]

  • Siden, S., et al. (2022). α-Hydroxylactams as Efficient Entries to Diversely Functionalized Ferrociphenols: Synthesis and Antiproliferative Activity Studies. Molecules, 27(14), 4554. [Link]

  • Rothstein, J. D., et al. (2005). Beta-lactam antibiotics offer neuroprotection by increasing glutamate transporter expression. Nature, 433(7021), 73-77. [Link]

  • (2024). Methyl substituted β–lactam framework based antibiotics and β-lactamase inhibitors: Proof of concept by computations. bioRxiv. [Link]

  • Yilmaz, S., & Gencer, N. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Biomedicines, 12(12), 2845. [Link]

  • Wieder, M., et al. (2020). Hierarchical Graph Representation of Pharmacophore Models. Frontiers in Chemistry, 8, 601. [Link]

  • Vass, M., et al. (2015). Advancements in therapeutically targeting orphan GPCRs. Frontiers in Pharmacology, 6, 86. [Link]

  • Kaserer, T., et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 20(12), 22799-22832. [Link]

  • Ullah, F., et al. (2024). Pharmacophore-Based Study: An In Silico Perspective for the Identification of Potential New Delhi Metallo-β-lactamase-1 (NDM-1) Inhibitors. International Journal of Molecular Sciences, 25(18), 9906. [Link]

  • Torky, M., et al. (2021). Plant-Derived Antimicrobial Peptides as Potential Antiviral Agents in Systemic Viral Infections. Viruses, 13(8), 1550. [Link]

  • Prateek, et al. (2020). Antibacterial and Antiviral Functional Materials: Chemistry and Biological Activity toward Tackling COVID-19-like Pandemics. ACS Pharmacology & Translational Science, 4(1), 227-250. [Link]

  • Singh, A., et al. (2024). Exploring the Neuroprotective Effects of Xanthohumol and Quercetin for the treatment of Alzheimer's Disease. Journal of Cellular and Molecular Medicine, 28(8), e18037. [Link]

Sources

Methodological & Application

Application Note: Strategic Protection of Hydroxymethyl Pyrrolidinones in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The (hydroxymethyl)pyrrolidinone scaffold is a privileged chiral building block in modern medicinal chemistry, forming the core of numerous pharmaceuticals and clinical candidates. Its successful incorporation into complex molecular architectures is critically dependent on the strategic use of protecting groups for the primary hydroxyl moiety. This guide provides a comprehensive overview of robust and field-tested strategies for the protection and deprotection of hydroxymethyl pyrrolidinones. We will delve into the mechanistic rationale behind selecting appropriate protecting groups, present detailed, validated protocols for their installation and removal, and offer a decision-making framework to ensure orthogonality and maximize yields in multi-step synthetic campaigns.

The Strategic Imperative: Why Protecting Group Selection is Critical

The primary alcohol of hydroxymethyl pyrrolidinones is a versatile functional group, but its nucleophilicity and mild acidity can interfere with a wide range of subsequent chemical transformations, such as N-alkylation, C-acylation, or reactions involving strong bases or organometallics. A well-chosen protecting group acts as a temporary molecular "mask," rendering the hydroxyl group inert to specific reaction conditions.

The ideal protecting group strategy is not merely about installation and removal; it is about foresight. The choice must be orthogonal , meaning it can be removed under conditions that do not affect other sensitive functional groups or protecting groups within the molecule. This principle is the cornerstone of efficient and convergent synthesis.

Decision Framework for Selecting a Hydroxyl Protecting Group

The selection process involves a careful analysis of the planned synthetic route. The following diagram illustrates the key decision points that must be considered.

G cluster_legend Legend Start Evaluate Planned Synthetic Route Acid Acidic Conditions (e.g., Boc deprotection) Start->Acid Base Basic/Nucleophilic Conditions (e.g., Saponification) Start->Base Reductive Reductive Conditions (e.g., Hydrogenation) Start->Reductive Oxidative Oxidative Conditions Start->Oxidative Silyl Silyl Ethers (TBDMS, TIPS) Acid Labile Acid->Silyl Avoid Benzyl Benzyl Ethers (Bn) Generally Robust Acid->Benzyl Stable Esters Esters (Ac, Piv) Base Labile Acid->Esters Stable Base->Silyl Stable Base->Benzyl Stable Base->Esters Avoid Reductive->Silyl Stable Reductive->Benzyl Avoid (Hydrogenolysis) Reductive->Esters Stable l1 Decision Point l2 Protecting Group Class

Figure 1: Decision-making workflow for selecting a hydroxyl protecting group based on downstream reaction conditions.

Key Protecting Group Classes: Protocols and Mechanistic Insights

We will now explore the most effective and commonly employed protecting groups for hydroxymethyl pyrrolidinones.

Silyl Ethers: The Versatile Workhorse

Silyl ethers, particularly tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS), are arguably the most frequently used hydroxyl protecting groups due to their ease of introduction, general stability to non-acidic reagents, and clean, selective removal.

Mechanistic Rationale: The protection reaction proceeds via nucleophilic attack of the hydroxyl group on the electrophilic silicon atom. An amine base, typically imidazole or 2,6-lutidine, activates the silyl chloride and scavenges the HCl byproduct. Their lability in acidic media is due to the high oxophilicity of silicon, which facilitates protonation of the ether oxygen followed by cleavage. Removal by fluoride ions (e.g., from TBAF) is highly efficient due to the formation of the exceptionally strong Si-F bond.

  • Preparation: To a solution of (R)-3-(hydroxymethyl)pyrrolidin-2-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere, add imidazole (1.5 eq).

  • Silylation: Cool the mixture to 0 °C in an ice bath. Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can often be used directly or purified by flash column chromatography on silica gel.

  • Preparation: Dissolve the TBDMS-protected pyrrolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) in a plastic vial (as HF can etch glass).

  • Cleavage: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir for 1-3 hours. Monitor by TLC for the disappearance of the starting material.

  • Work-up: Quench the reaction with water and concentrate the mixture under reduced pressure to remove the THF.

  • Purification: Dilute the residue with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous NaSO₄, filter, and concentrate. Purify the resulting alcohol by flash column chromatography.

Protecting Group Common Reagents (Protection) Common Reagents (Deprotection) Stability Profile Typical Yield
TBDMS TBDMS-Cl, Imidazole, DCM/DMFTBAF, THF; or AcOH, H₂O/THFStable to base, mild redox. Labile to acid and fluoride.>95%
TIPS TIPS-Cl, Imidazole, DMFTBAF, THF; or HF-PyridineMore sterically hindered; greater stability to acid than TBDMS.>90%
Benzyl Ethers: The Robust Guardian

The benzyl (Bn) group is exceptionally robust, making it ideal for multi-step syntheses involving harsh acidic, basic, or organometallic reagents. Its primary mode of removal, catalytic hydrogenolysis, is remarkably clean and orthogonal to most other functional groups.

Mechanistic Rationale: Benzyl ethers are typically formed under Williamson ether synthesis conditions. A strong base (e.g., NaH) deprotonates the alcohol to form an alkoxide, which then acts as a nucleophile, displacing the halide from benzyl bromide. The deprotection via hydrogenolysis involves the oxidative addition of the C-O bond to the surface of a palladium catalyst, followed by hydrogenolysis to yield the alcohol and toluene.

  • Preparation: Under an argon atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (0.2 M).

  • Alkoxide Formation: Cool the suspension to 0 °C. Add a solution of the N-Boc protected hydroxymethyl pyrrolidinone (1.0 eq) in anhydrous THF dropwise. Stir for 30 minutes at 0 °C.

  • Alkylation: Add benzyl bromide (BnBr, 1.3 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction at 0 °C by the dropwise addition of water. Dilute with ethyl acetate and separate the layers.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Preparation: Dissolve the benzyl-protected pyrrolidinone (1.0 eq) in methanol or ethanol (0.1 M).

  • Catalyst Addition: Carefully add palladium on activated carbon (Pd/C, 10 wt. %, ~5-10 mol %).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (or use a hydrogen-filled balloon for small scale) and stir vigorously under a positive pressure of H₂ at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.

  • Work-up: Once complete, carefully purge the flask with argon or nitrogen. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting alcohol is often pure enough for the next step, but can be purified by chromatography if necessary.

Orthogonal Synthesis in Action: A Case Study

Consider a synthetic target requiring the selective modification of both the nitrogen and a C-terminal ester in the presence of the hydroxymethyl group. An orthogonal strategy is essential.

G Start N-Boc, O-TBDMS Pyrrolidinone Ester Step1 Step 1: Base Hydrolysis (LiOH, THF/H2O) Start->Step1 Intermediate1 N-Boc, O-TBDMS Pyrrolidinone Acid Step1->Intermediate1 Step2 Step 2: Acid Deprotection (TFA or HCl in Dioxane) Intermediate1->Step2 Intermediate2 O-TBDMS Pyrrolidinone Acid Step2->Intermediate2 Step3 Step 3: Fluoride Deprotection (TBAF, THF) Intermediate2->Step3 Final Final Deprotected Pyrrolidinone Acid Step3->Final

Figure 2: An orthogonal deprotection sequence allowing for selective functional group manipulation.

In this strategy:

  • The methyl ester is saponified under basic conditions, which do not affect the N-Boc or O-TBDMS groups.

  • The N-Boc group is removed under strong acidic conditions, which will not cleave the more robust O-TBDMS group.

  • Finally, the O-TBDMS group is removed using fluoride, a condition orthogonal to the newly revealed amine and carboxylic acid.

This logical, stepwise removal demonstrates the power of an orthogonal approach in minimizing side reactions and maximizing synthetic efficiency.

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Incomplete Protection Reaction Insufficient reagent; poor quality solvent/reagents; steric hindrance.Use a slight excess of the protecting group reagent (1.2-1.5 eq). Ensure solvents are anhydrous. For hindered alcohols, consider a more reactive silylating agent (e.g., TBDMS-triflate).
Low Yield on Benzylation Incomplete deprotonation; side reaction with amide N-H.Ensure NaH is fresh and reactive. Protect the amide nitrogen first (e.g., with a Boc group) before attempting O-benzylation.
Stalled Hydrogenolysis Catalyst poisoning; poor quality catalyst.Filter the reaction through Celite and add fresh catalyst. Ensure the substrate is pure, as sulfur or halide contaminants can poison the catalyst. Use a different solvent like ethanol or ethyl acetate.
TBDMS group cleaves during a reaction Unintended acidic conditions (e.g., acidic silica gel during chromatography).Neutralize silica gel with triethylamine before chromatography. Use buffered reaction conditions where possible.

References

  • Wuts, P. G. M. & Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons. [Link]

  • Poon, K. W. C. & Dudley, G. B. Mixed Silyl-Acetal-Directed, NaH-Mediated Benzylation of a 1,2-Diol. The Journal of Organic Chemistry2006 , 71 (10), 3923–3927. [Link]

  • Crich, D. & Banerjee, A. The "Radical-Polar Crossover" Reaction and the Role of the Initiator in the Metal-Free, Tin-Free Reductive Decarboxylation of Carboxylic Acid Esters. The Journal of Organic Chemistry2006, 71 (18), 7106–7109. [https://pubs.acs.org/doi/abs/10.1021/j

Functionalization of the C4 position in N-phenylpyrrolidinones

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Functionalization of the C4 Position in N-Phenylpyrrolidinones for Advanced Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of C4-Functionalized N-Phenylpyrrolidinones

The N-phenylpyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, five-membered lactam ring provides a well-defined conformational constraint, while the N-phenyl group offers a versatile handle for modulating electronic properties and exploring substituent effects. The functionalization of this core, particularly at the C4 position (β to the nitrogen and α to the carbonyl), unlocks a three-dimensional chemical space that is critical for refining pharmacological profiles. Introducing substituents at this position can profoundly influence a molecule's potency, selectivity, and pharmacokinetic properties by establishing new interactions with biological targets or by altering its solubility and metabolic stability.

This guide provides researchers, scientists, and drug development professionals with a detailed, experience-driven overview of two robust strategies for the selective functionalization of the C4 position of N-phenylpyrrolidinones. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring that each protocol is a self-validating system built on a foundation of mechanistic understanding.

Strategy 1: Precision C-C Bond Formation via Enolate Alkylation

The most direct and widely applicable method for introducing alkyl, benzyl, and other carbon-based substituents at the C4 position is through the generation of a lactam enolate, followed by quenching with a suitable electrophile. The success of this strategy hinges on the quantitative and regioselective formation of the enolate.

Mechanistic Rationale: The Key Role of a Strong, Hindered Base

The protons on the C3 and C4 carbons of the pyrrolidinone ring are acidic due to their proximity to the electron-withdrawing carbonyl group. However, the pKa of these protons is high (typically >25 in DMSO), necessitating the use of a very strong base for deprotonation. Lithium diisopropylamide (LDA) is the base of choice for this transformation for two critical reasons[1]:

  • High Basicity: LDA is sufficiently strong to irreversibly and quantitatively deprotonate the α-carbon of the lactam, driving the equilibrium entirely towards the enolate.

  • Steric Hindrance: As a bulky base, LDA is a poor nucleophile, which minimizes side reactions such as nucleophilic attack at the lactam carbonyl.

The deprotonation occurs at the C4 position to form a lithium enolate. This intermediate is a potent nucleophile that can readily react with a range of electrophiles in a classic SN2 reaction[2].

G cluster_0 Enolate Formation cluster_1 Electrophilic Quench cluster_2 Workup & Purification Start N-Phenylpyrrolidinone in Anhydrous THF Base Prepare LDA Solution (n-BuLi + Diisopropylamine) at -78 °C Start->Base Deprotonation Add N-Phenylpyrrolidinone Solution to LDA at -78 °C Base->Deprotonation Enolate Formation of C4-Lithium Enolate (Stir for 1 hr at -78 °C) Deprotonation->Enolate Electrophile Add Electrophile (R-X) (e.g., Alkyl Halide) at -78 °C Enolate->Electrophile Reaction Sₙ2 Reaction (Allow to warm slowly to RT) Product C4-Functionalized N-Phenylpyrrolidinone Reaction->Product Quench Quench with Saturated NH₄Cl Solution Product->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Purify Purify by Column Chromatography Extract->Purify Final Characterize Final Product Purify->Final

Figure 1: Workflow for C4-Alkylation via Enolate Formation.

Detailed Protocol: C4-Alkylation of N-Phenylpyrrolidinone

Materials:

  • N-Phenylpyrrolidin-2-one

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Electrophile (e.g., benzyl bromide, methyl iodide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Dry, argon-flushed glassware

  • Magnetic stirrer and stir bars

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Syringes and needles

Procedure:

Part A: In Situ Preparation of LDA and Enolate Formation

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous THF to the flask. Cool the flask to -78 °C.

  • Add diisopropylamine (1.1 equivalents) via syringe.

  • Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. A white precipitate may form. Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA. The use of freshly prepared LDA is crucial for reproducible results[3].

  • Enolate Generation: In a separate dry flask, dissolve N-phenylpyrrolidin-2-one (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Slowly add the N-phenylpyrrolidin-2-one solution to the LDA solution at -78 °C.

  • Stir the resulting mixture at -78 °C for 1 hour. Successful deprotonation will result in a clear, often yellowish, solution of the lithium enolate.

Part B: Electrophilic Quench and Workup 8. Alkylation: Slowly add the electrophile (1.1-1.5 equivalents), either neat or dissolved in a small amount of anhydrous THF, to the enolate solution at -78 °C. 9. Reaction Progression: Maintain the reaction at -78 °C for 2-4 hours, then allow it to warm slowly to room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC). 10. Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. 11. Extraction: Transfer the mixture to a separatory funnel, add water, and extract the aqueous layer three times with ethyl acetate. 12. Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. 13. Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure C4-functionalized N-phenylpyrrolidinone.

Electrophile ClassExampleTypical Yield (%)DiastereoselectivityKey Considerations
Primary Alkyl HalideMethyl Iodide75-90%N/AHighly reactive, often requires shorter reaction times.
Primary Alkyl HalideEthyl Bromide70-85%N/AStandard conditions are effective.
Benzyl HalideBenzyl Bromide80-95%N/AHighly reactive due to the benzylic position.
Allyl HalideAllyl Bromide75-90%N/AProne to over-alkylation if excess is used.
Chiral Electrophile(R)-1-bromo-2-methylbutane60-75%Moderate to GoodDiastereoselectivity depends on the steric bulk of the electrophile and enolate face shielding.

Table 1: Representative Electrophiles and Expected Outcomes for C4-Alkylation.

Strategy 2: Radical-Mediated Halogenation and Subsequent Nucleophilic Substitution

An alternative approach, particularly useful for introducing heteroatom nucleophiles or other functionalities not amenable to direct alkylation, involves a two-step sequence: C4-bromination followed by nucleophilic substitution.

Mechanistic Rationale: Site-Selective Radical Abstraction

This strategy leverages the relative stability of radicals formed on the pyrrolidinone ring. N-Bromosuccinimide (NBS), in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, can selectively install a bromine atom at the C4 position[4].

The reaction proceeds via a radical chain mechanism[5]:

  • Initiation: The initiator (e.g., AIBN) thermally decomposes to generate radicals.

  • Propagation: These radicals abstract a bromine atom from NBS to form a bromine radical. The bromine radical then abstracts a hydrogen atom from the C4 position of the N-phenylpyrrolidinone. This position is favored because the resulting radical is stabilized by the adjacent carbonyl group through resonance. The C4-radical then reacts with another molecule of NBS to form the C4-bromo product and a new succinimidyl radical, which continues the chain.

  • Termination: Radicals combine to terminate the chain reaction.

The resulting 4-bromo-N-phenylpyrrolidin-2-one is an excellent precursor for SN2 reactions with a wide variety of nucleophiles.

G cluster_0 Step 1: C4-Bromination cluster_1 Step 2: Nucleophilic Substitution Start N-Phenylpyrrolidinone in CCl₄ or Benzene Reagents Add NBS (1.1 eq) and AIBN (cat.) Start->Reagents Reflux Heat to Reflux (Initiates radical reaction) Reagents->Reflux Intermediate 4-Bromo-N-phenylpyrrolidinone Reflux->Intermediate Nucleophile Add Nucleophile (Nu⁻) (e.g., NaN₃, KCN, NaOR) in Polar Aprotic Solvent (e.g., DMF) Intermediate->Nucleophile Substitution Sₙ2 Reaction (Stir at RT or heat) Product C4-Functionalized N-Phenylpyrrolidinone Substitution->Product Final Characterize Final Product Product->Final

Figure 2: Workflow for C4-Functionalization via Bromination-Substitution.

Detailed Protocol: Two-Step C4-Functionalization

Part A: Radical Bromination

  • Setup: To a round-bottom flask containing N-phenylpyrrolidin-2-one (1.0 equivalent), add a suitable solvent such as carbon tetrachloride (CCl₄) or benzene.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.05-0.1 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often complete within 2-6 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, then with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization to obtain 4-bromo-N-phenylpyrrolidin-2-one.

Part B: Nucleophilic Substitution

  • Setup: Dissolve the 4-bromo-N-phenylpyrrolidin-2-one (1.0 equivalent) in a polar aprotic solvent like DMF or DMSO.

  • Nucleophile Addition: Add the desired nucleophile (1.2-2.0 equivalents), such as sodium azide (for azides), potassium cyanide (for nitriles), or a sodium alkoxide (for ethers).

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC).

  • Workup and Purification: Perform a standard aqueous workup, extract the product into an organic solvent, dry, concentrate, and purify by column chromatography to yield the final C4-substituted product.

Conclusion and Outlook

The two strategies detailed in this guide—enolate alkylation and radical bromination/substitution—provide a robust and versatile toolkit for the C4-functionalization of N-phenylpyrrolidinones. The choice between them depends on the desired final substituent. Enolate chemistry offers a direct and efficient route for installing carbon-based groups, while the two-step halogenation-substitution sequence provides access to a broader range of functionalities, including those containing heteroatoms. A thorough understanding of the underlying mechanisms empowers the researcher to troubleshoot and optimize these protocols, accelerating the discovery and development of novel therapeutics built upon this valuable scaffold.

References

  • Sezen, B., & Sames, D. (2005). Selective and catalytic arylation of N-phenylpyrrolidine: sp3 C-H bond functionalization in the absence of a directing group. Journal of the American Chemical Society, 127(15), 5284-5. [Link]

  • Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Organic Syntheses, 100, 347-360. [Link]

  • University of Rochester. (2022). Enantioselective Single and Dual α-C–H Bond Functionalization of Cyclic Amines via Enzymatic Carbene Transfer. [Link]

  • Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C. Y. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538-3539. [Link]

  • Request PDF. (n.d.). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. [Link]

  • Serban, G., & Diaba, F. (2025). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Reactions, 6(1), 17. [Link]

  • YouTube. (2021). Alkylation With LDA Mechanism | Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Intermolecular C-H functionalization of N-phenylpyrrolidine (2a) with diazoacetone using hemoproteins and variants thereof. [Link]

  • Chemistry LibreTexts. (2020). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. [Link]

  • Request PDF. (n.d.). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. [Link]

  • Evans Enolate Alkylation-Hydrolysis. (n.d.). [Link]

  • HJIC. (2025). Diastereoselective Alkylation of 4-Methyl-5-Oxo-2-Phenyl-1,3-Oxazolidine-3-Carboxylate and 2-Chloromethyl-Isoindole-1,3-Dione. [Link]

  • PMC. (n.d.). Predictable C–H Functionalization of Complex beta-Fused Azines: A Mechanistically Bound Site-Specific Oxidation. [Link]

  • PMC. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. [Link]

  • PMC. (n.d.). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. [Link]

  • PMC. (n.d.). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. [Link]

  • PMC. (n.d.). N-Alkoxyl Templates for Diastereoselective Pyrrolidine Synthesis. [Link]

  • ResearchGate. (n.d.). 9.2.7. Synthesis of 4-(Thiophen-2-yl)pyrrolidin-2-one via Horner–Wadsworth–Emmons Reaction and Reductive Cyclisation. [Link]

  • Fiveable. (2025). Alkylation of enolates | Organic Chemistry II Class Notes. [Link]

  • Duke Chemistry. (n.d.). Modifying Positional Selectivity in C-H Functionalization Reactions with Nitrogen-Centered Radicals: Generalizable Approaches to 1,6-Hydrogen-Atom Transfer Processes. [Link]

  • Synthesis of N‐phenyl‐γ‐butyrolactam 4 from 3‐(phenylamino)propane silicate 1 k. (n.d.). [Link]

  • PMC. (n.d.). Sequential Functionalization of meta-C–H and ipso-C–O Bonds of Phenols. [Link]

  • Imperial College London. (n.d.). Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise. [Link]

  • ChemRxiv. (n.d.). Additive Free Aromatic Bromination in Flow. [Link]

  • ChemRxiv. (n.d.). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy. [Link]

  • Pearson. (n.d.). Free-radical bromination of the following compound introduces bro... [Link]

  • YouTube. (2021). NBS: Radical Bromination. [Link]

  • ResearchGate. (n.d.). Enantioselective functionalization at the C4 position of pyridinium salts through NHC catalysis. [Link]

  • ResearchGate. (2025). Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis. [Link]

  • MDPI. (2024). Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. [Link]

  • ResearchGate. (2025). Radical-Mediated Bromination of Carbohydrate Derivatives: Searching for Alternative Reaction Conditions Without Carbon Tetrachloride. [Link]

  • PubMed. (2005). One-step assembly of functionalized gamma-butyrolactones from benzoins or benzaldehydes via an N-heterocyclic carbene-mediated tandem reaction. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1987). Bromination of certain aryl substituted pyrrolidines. [Link]

Sources

Application Note: Strategic Synthesis and Functionalization of Phenylpyrrolidinone Scaffolds for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phenylpyrrolidinone scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for nootropics (e.g., Piracetam analogs), anticonvulsants (e.g., Levetiracetam derivatives), and PDE4 inhibitors (e.g., Rolipram). This application note details two modular protocols for accessing this chemical space: (1) The robust construction of the N-phenyl core via Copper-catalyzed Goldberg coupling, and (2) The regioselective C3-functionalization via Palladium-catalyzed


-arylation. These protocols are designed for reproducibility, scalability, and high chemical integrity.

Strategic Overview

The synthesis of phenylpyrrolidinone intermediates generally follows two distinct retrosynthetic logic streams depending on the substitution pattern required:

  • N-Functionalization: Direct arylation of the lactam nitrogen.

  • C-Functionalization: C-H activation or enolate chemistry at the

    
    -position (C3) of the lactam ring.
    
Pathway Visualization

SyntheticPathways Start 2-Pyrrolidinone NArylation Path A: N-Arylation (Goldberg Reaction) Start->NArylation + Ar-I, CuI ArylHalide Aryl Halide (Ar-X) NPhenyl N-Phenylpyrrolidinone (Core Scaffold) NArylation->NPhenyl CArylation Path B: C3-Arylation (Pd-Catalyzed) NPhenyl->CArylation + Ar'-Br, Pd(OAc)2 Rolipram 3-Aryl-2-pyrrolidinone (e.g., Rolipram Core) CArylation->Rolipram

Figure 1: Modular assembly of phenylpyrrolidinone scaffolds. Path A establishes the N-aryl core; Path B functionalizes the C3 position.

Protocol A: Construction of the Core via Modified Goldberg Reaction

Objective: Synthesis of N-phenyl-2-pyrrolidinone from 2-pyrrolidinone and iodobenzene. Mechanism: Nucleophilic aromatic substitution facilitated by a Cu(I)-diamine complex.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]RoleCritical Specification
2-Pyrrolidinone1.0SubstrateDry, <0.1% water
Iodobenzene1.2Coupling PartnerColorless liquid (distill if yellow)
CuI (Copper(I) Iodide)0.05 (5 mol%)Pre-catalystOff-white powder; Avoid green (oxidized) salts
trans-1,2-Diaminocyclohexane0.10 (10 mol%)LigandRacemic or enantiopure is acceptable
K₃PO₄ (Tribasic)2.0BaseFinely ground, anhydrous
1,4-DioxaneSolventSolventAnhydrous, degassed
Step-by-Step Methodology
  • Catalyst Pre-Complexation (The "Self-Validating" Step):

    • In a glovebox or under Argon flow, charge a Schlenk tube with CuI (5 mol%) and K₃PO₄ (2.0 equiv).

    • Add the trans-1,2-diaminocyclohexane (10 mol%) and 1,4-dioxane (1.0 M concentration relative to substrate).

    • Observation Check: Stir for 5 minutes. The solution should turn a distinct blue/green hue indicating complex formation. If the solution remains colorless or turns black (precipitation), the catalyst system is compromised (likely oxygen ingress).

  • Substrate Addition:

    • Add 2-pyrrolidinone (1.0 equiv) and Iodobenzene (1.2 equiv) via syringe against a positive pressure of Argon.

    • Seal the tube with a Teflon-lined screw cap.

  • Reaction:

    • Heat the mixture to 110 °C for 12–24 hours.

    • Monitoring: Check by TLC (Ethyl Acetate/Hexane 1:1). The product (N-phenylpyrrolidinone) usually has an R_f of ~0.3–0.4, distinct from the baseline pyrrolidinone.

  • Work-up:

    • Cool to room temperature. Dilute with Ethyl Acetate.

    • Filter through a pad of Celite to remove inorganic salts. The filtrate should be clear.

    • Wash with water (2x) and brine (1x). Dry over Na₂SO₄.

  • Purification:

    • Concentrate under reduced pressure.

    • Purify via flash column chromatography (SiO₂, Gradient 10%

      
       40% EtOAc in Hexanes).
      

Expected Yield: 85–95% Key Reference: Buchwald, S. L., et al. J. Am. Chem. Soc.2002 , 124, 7421. [1]

Protocol B: Regioselective C3-Arylation (Rolipram Scaffold)

Objective: Introduction of an aryl group at the


-position (C3) of the lactam ring. This is the key step for synthesizing PDE4 inhibitors like Rolipram.
Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]Role
N-Protected Pyrrolidinone1.0Substrate (e.g., N-Boc or N-Phenyl)
Aryl Bromide1.2Electrophile
Pd(OAc)₂0.02 (2 mol%)Catalyst Source
BINAP or P(t-Bu)₃0.024Ligand
LiHMDS (1.0 M in THF)2.2Base
TolueneSolventAnhydrous
Step-by-Step Methodology
  • Inert Setup:

    • Flame-dry a 2-neck round bottom flask and cool under Argon.

    • Charge Pd(OAc)₂ and BINAP.[3] Add Toluene and stir for 10 mins to pre-form the catalyst (Solution turns orange/red).

  • Enolate Formation (Critical Control Point):

    • In a separate vessel, cool the N-protected pyrrolidinone in THF to 0 °C .

    • Add LiHMDS dropwise. Stir for 30 minutes.

    • Why? Pre-forming the enolate prevents self-condensation and ensures kinetic deprotonation at C3.

  • Cross-Coupling:

    • Transfer the enolate solution via cannula into the catalyst/aryl bromide mixture in Toluene.

    • Heat to 80 °C for 16 hours.

  • Quench & Isolation:

    • Quench with saturated NH₄Cl solution.

    • Extract with EtOAc.

    • Purify via chromatography.

Note on Stereochemistry: For enantioselective synthesis (e.g., (R)-Rolipram), replace BINAP with a chiral ligand such as (S)-BINAP or use a chiral auxiliary on the Nitrogen.

Case Study: Synthesis of Rolipram Intermediate

Target: 4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one.

This workflow utilizes a telescoped flow chemistry approach for high safety and throughput, avoiding the isolation of unstable nitro-intermediates.[8]

RolipramFlow Aldehyde Substrate: 3-cyclopentyloxy-4-methoxycinnamaldehyde Step1 Step 1: Asymmetric Conjugate Addition (Flow Reactor, 65°C) Aldehyde->Step1 Nitro Reagent: Nitromethane Nitro->Step1 Cat Chiral Catalyst: Diphenylprolinol ether Cat->Step1 Step2 Step 2: Oxidative Esterification (Persulfuric Acid) Step1->Step2 Intermediate (Not Isolated) Step3 Step 3: Reductive Lactamization (H2 / Raney-Ni or Zn/HCl) Step2->Step3 gamma-Nitro Ester Product Target: (R)-Rolipram Step3->Product

Figure 2: Telescoped synthesis of Rolipram. The continuous flow prevents the accumulation of hazardous nitro-intermediates. [2]

Analytical & Quality Control Parameters

To ensure the intermediate meets pharmaceutical standards (>98% purity), the following parameters must be verified.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (amide bond) and 254 nm (phenyl ring).

NMR Characterization (N-Phenylpyrrolidinone)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.60 (d, 2H, ortho-Ph), 7.35 (t, 2H, meta-Ph), 7.15 (t, 1H, para-Ph).
      
    • 
       3.85 (t, 2H, N-CH ₂-ring).
      
    • 
       2.60 (t, 2H, CO-CH ₂-ring).
      
    • 
       2.15 (m, 2H, middle-CH ₂).
      
  • Diagnostic Signal: The downfield shift of the N-CH₂ protons (~3.85 ppm) confirms N-arylation compared to the starting lactam.

References

  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society. [Link][5]

  • Ötvös, S. B., Kappe, C. O., et al. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence.[1][8][9] Organic Letters. [Link][1][9]

  • Shaughnessy, K. H., Hamann, B. C., & Hartwig, J. F. (1998).[3] Palladium-Catalyzed Inter- and Intramolecular

    
    -Arylation of Amides.[3] The Journal of Organic Chemistry.
    [Link][10]
    
  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009).[5] Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society. [Link][5]

Sources

Troubleshooting & Optimization

Improving yield of 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one Synthesis

Case ID: YIELD-OPT-4HPP Assigned Specialist: Senior Application Scientist Status: Open Subject: Optimization of Yield and Purity in Lactam Reduction Protocols

Executive Summary

This guide addresses the synthesis of 4-(hydroxymethyl)-1-phenylpyrrolidin-2-one (and its regioisomer 3-hydroxymethyl, often conflated in literature depending on the starting material). The most robust industrial route involves the condensation of itaconic acid with aniline to form the carboxylic acid intermediate, followed by chemoselective reduction .

Low yields in this workflow are typically caused by three factors:

  • Regiochemical scrambling during the initial cyclization (melt vs. solution).

  • Over-reduction (ring-opening) of the lactam during the alcohol formation.

  • Workup losses due to the high water solubility of the hydroxymethyl-lactam product.

Module 1: The Synthetic Workflow

The following visualization outlines the critical path and decision points.

SynthesisWorkflow Start Precursors: Itaconic Acid + Aniline Step1 Step 1: Cyclization (Formation of Carboxylic Acid Intermediate) Start->Step1 Melt (140°C) or Aqueous Reflux Check1 QC Point: Isomer Purity & Conversion Step1->Check1 Check1->Step1 Low Conversion (Recycle/Optimize) Step2 Step 2: Chemoselective Reduction (COOH -> CH2OH) Check1->Step2 Pure Intermediate Risk CRITICAL RISK: Lactam Ring Opening Step2->Risk LiAlH4 (Avoid) Workup Workup & Isolation (Breaking Boron Complexes) Step2->Workup BH3-DMS (Recommended)

Figure 1: Critical path analysis for the synthesis of hydroxymethyl-pyrrolidinones. Note the divergence at the reduction step where reagent choice dictates chemoselectivity.

Module 2: Troubleshooting Step 1 (Cyclization)

The Reaction: Itaconic acid + Aniline


 1-phenyl-5-oxopyrrolidine-3-carboxylic acid.
(Note: IUPAC numbering places the carboxyl at position 3. If your target is strictly position 4, verify your starting materials, as Itaconic acid predominantly yields the 3-isomer).

User Reported Issue: "My reaction mixture turns into a black tar, or yield is <40%."

Root Cause Analysis & Solutions
ParameterCommon ErrorOptimized ProtocolTechnical Rationale
Solvent System Solvent-free Melt: Running the reaction neat at >150°C often leads to polymerization (tar).Aqueous/Acetic Acid Reflux: Reflux reagents in water or dilute acetic acid for 12–24h.Water mediates the proton transfer required for the Michael addition-cyclization sequence while preventing thermal decomposition.
Temperature Overheating: Exceeding 160°C promotes decarboxylation.Controlled Reflux: Maintain 100–110°C.The cyclization is thermodynamically driven; extreme heat is unnecessary if the solvent system is protic.
Stoichiometry 1:1 Ratio: Often leads to incomplete conversion.Excess Itaconic Acid (1.1–1.2 eq): Drives the aniline (limiting reagent) to completion. Itaconic acid is easier to remove (water soluble) than unreacted aniline.

Protocol Adjustment: If using the melt method, reduce temperature to 130–140°C and apply vacuum strictly to remove water as it forms (driving the equilibrium). If tarring persists, switch to the aqueous suspension method : Mix reagents in water, reflux until the solution clears then precipitates the product upon cooling.

Module 3: Troubleshooting Step 2 (Reduction)

The Reaction: Carboxylic Acid


 Alcohol (in the presence of a Lactam).[1]
User Reported Issue:  "I am losing the lactam ring (over-reduction)" or "The reaction stalls."
Q: Why is LiAlH4 (Lithium Aluminum Hydride) ruining my yield?

A: LiAlH4 is a non-selective nucleophilic reducing agent. It will reduce the carboxylic acid and attack the lactam carbonyl, leading to ring-opening (forming amino-alcohols) or full reduction to the pyrrolidine (removing the carbonyl).

Q: What is the superior reagent?

A: Borane-Dimethyl Sulfide (BH₃·DMS) or Borane-THF .[2]

  • Mechanism: Borane is an electrophilic reducing agent. It reacts rapidly with the electron-rich carboxylate (forming a triacyloxyborane intermediate) but reacts very slowly with the electron-deficient lactam carbonyl.

  • Selectivity: This kinetic difference allows quantitative reduction of the acid to the alcohol without touching the ring.

Troubleshooting the Borane Reduction:
  • Moisture Control (Critical): Borane reacts violently with water. Ensure the intermediate acid from Step 1 is completely dry . Trace water destroys the reagent and generates

    
     gas.
    
  • Temperature:

    • Start:

      
       (Addition).
      
    • Progress: Warm to Room Temperature (RT).

    • Warning: Do not reflux unless the reaction stalls. Heat can override the selectivity.

  • The "Stuck" Intermediate:

    • During workup, the product forms a stable Boron-Amine complex. If you just add water, the product remains complexed and soluble in the organic phase or precipitates as a gum.

    • Fix: You must perform an oxidative or acidic quench .

      • Method A (Methanol): Add MeOH and reflux for 1h to break the B-N bond (forms volatile trimethyl borate).

      • Method B (Acid): Quench with 10% HCl, stir for 1h, then neutralize.

Module 4: Isolation & Purification (The "Hidden" Yield Loss)

User Reported Issue: "NMR shows product in the crude, but I recover nothing after extraction."

The Physics of the Problem: 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one is a polar molecule with a hydroxyl group and a lactam. It is highly water-soluble. Standard EtOAc/Water extraction often leaves 50%+ of the product in the aqueous waste.

Optimized Isolation Protocol:

  • Salting Out: Saturate the aqueous phase with NaCl or

    
      before extraction. This forces the organic product out of the water phase.
    
  • Solvent Choice: Replace Ethyl Acetate with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) . These are better for extracting polar lactams.

  • Continuous Extraction: If scale permits, use a liquid-liquid continuous extractor for 12–24 hours. This is the gold standard for recovering water-soluble lactams.

FAQ: Rapid Response

Q: Can I use NaBH4 for the reduction? A: Not alone. NaBH4 reduces ketones/aldehydes but is too weak for carboxylic acids.[3] However, NaBH4 + Iodine (


)  generates Borane in situ and mimics the selectivity of BH3-DMS. This is a cheaper, safer alternative for large-scale batches.

Q: How do I confirm I have the 4-hydroxymethyl and not the 3-hydroxymethyl? A: You likely have the 3-hydroxymethyl (often numbered 4-carboxy in older literature relative to the nitrogen). The Itaconic acid rearrangement favors the 5-oxo-3-carboxy skeleton. To confirm, check HMBC NMR coupling between the hydroxymethyl protons and the carbonyl carbon. If the coupling is strong (


 or 

), it confirms proximity.

Q: The product is an oil that won't crystallize. A: These compounds are often viscous oils due to hydrogen bonding.

  • Tip: Triturate with cold diethyl ether or hexane to induce precipitation.

  • Tip: If it remains an oil, purify via column chromatography (DCM:MeOH 95:5).

References

  • Synthesis of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid

    • Serkov, S. A., et al.[4] "Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids." Russian Chemical Bulletin, 2023.[4]

  • Chemoselective Reduction of Acids in Presence of Lactams

    • Brown, H. C., et al. "Selective reductions. 27. Reaction of borane-dimethyl sulfide with carboxylic acids." Journal of Organic Chemistry, 1973.
    • Myers, A. G. "Reduction of Carboxylic Acids with Borane."[1][2][3][5][6] Harvard University Chemistry Dept.

  • Borane Reduction Mechanism & Troubleshooting

    • Common Organic Chemistry. "Acid to Alcohol: Borane-DMS Conditions."
  • Alternative Reduction (NaBH4/I2)

    • Periasamy, M., et al. "Methods of enhancement of reactivity of sodium borohydride."[6] Journal of Organometallic Chemistry, 2000.

    • 7[2][5][8][9][10][11][12]

Sources

Technical Support Center: Purification of 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one

[1]

Document ID: TS-PUR-64320 | Version: 2.1 | Status: Active Applicable CAS: 64320-90-7 Target Audience: Medicinal Chemists, Process Development Scientists[1]

Introduction: The Physicochemical Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties purifying 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one .

This molecule presents a specific "push-pull" purification challenge:

  • The Hydroxyl Group (-CH₂OH): Introduces significant polarity and hydrogen bonding capability, often causing the compound to "streak" or "tail" on silica gel.[1]

  • The N-Phenyl Lactam Core: Provides UV activity and lipophilicity but lacks the basicity of a standard amine.[1]

  • The Impurity Profile: The most persistent contaminant is often aniline (from synthesis) or ring-opened amino acids.[1]

This guide moves beyond standard recipes to provide troubleshooting logic based on functional group chemistry.

Module 1: Chemical Scavenging (Removing Aniline)

User Query: "I have run a column, but my product still contains 5-10% aniline. How do I remove it without another column?"

Technical Insight: Separating N-phenyl lactams from aniline via chromatography is inefficient due to overlapping R_f values in many solvent systems.[1] The most robust method relies on pKa differentiation .[1]

  • Aniline pKa (Conjugate Acid): ~4.6 (Basic enough to protonate in dilute acid).

  • Lactam Nitrogen: Non-basic (Lone pair is delocalized into the carbonyl).[1]

Protocol: The Acid-Wash "Cut"

Do not use strong acid (conc.[1] HCl) or heat, as this may hydrolyze the lactam ring.[1]

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as emulsions are more common.[1]

  • The Wash: Wash the organic layer 2x with 1M HCl (cold).[1]

    • Mechanism:[1][2][3] Aniline becomes Anilinium Chloride (water-soluble).[1] The Lactam remains neutral (organic-soluble).[1]

  • The Polish: Wash 1x with Brine to remove residual acid/water.[1]

  • Drying: Dry over Na₂SO₄ and concentrate.

Validation: Check TLC (stained with p-Anisaldehyde). The "yellow/orange" spot corresponding to aniline should be absent.[1]

Workflow Visualization: Aniline Removal Logic

AnilineRemovalStartCrude Mixture(Lactam + Aniline)SolventDissolve in EtOAcStart->SolventAcidWashWash with 1M HCl (aq)Solvent->AcidWashPhaseSepPhase SeparationAcidWash->PhaseSepAqLayerAqueous Layer(Contains Anilinium HCl)PhaseSep->AqLayerDiscardOrgLayerOrganic Layer(Contains Neutral Lactam)PhaseSep->OrgLayerKeepBrineWash with Brine(Remove trapped acid)OrgLayer->BrineDryDry (Na2SO4) & ConcentrateBrine->DryFinalPurified LactamDry->Final

Figure 1: Differential extraction workflow utilizing the basicity gap between aniline and the N-phenyl lactam.[1]

Module 2: Crystallization Troubleshooting

User Query: "My product is a viscous oil that won't solidify, even though literature suggests it should be a solid."

Technical Insight: The hydroxymethyl group creates a high barrier to nucleation due to rotational freedom and H-bonding networks.[1] "Oiling out" usually indicates:

  • Residual Solvent: Traces of EtOAc or DCM preventing lattice formation.[1]

  • Enantiomeric Impurity: If you synthesized a racemate but expected a chiral solid (or vice versa), the MP will be depressed.[1]

Protocol: Induced Nucleation

Solvent System: Toluene (good solubility hot, poor cold) or IPA/Heptane.[1]

  • Azeotrope: Rotovap the oil with DCM 3x to remove higher boiling solvents (DMF/Toluene traces).[1]

  • The "Scratch" Technique:

    • Dissolve 1g of oil in minimal hot IPA (Isopropyl Alcohol) (~2-3 mL).

    • Add Heptane dropwise until slight turbidity persists.[1]

    • Add 1 drop of IPA to clear it.[1]

    • Crucial Step: Cool slowly.[1] If oil droplets form, reheat and add more IPA. You need a supersaturated solution, not an emulsion.[1]

  • Seed: If available, add a seed crystal. If not, scratch the glass interface vigorously with a spatula.[1]

Data: Solvent Compatibility Matrix

SolventSolubility (Hot)Solubility (Cold)Suitability for Crystallization
Water ModerateLowPoor (Hydrolysis risk/Oiling out)
Ethanol/IPA HighModerateGood (Requires anti-solvent)
Ethyl Acetate HighHighPoor (Too soluble)
Toluene HighLowExcellent (Best for rigid lactams)
Hexane/Heptane LowInsolubleAnti-solvent only

Module 3: Chromatography Optimization

User Query: "The product streaks on the column and co-elutes with impurities."

Technical Insight: The primary hydroxyl group interacts strongly with the silanols on silica gel.[1] Standard EtOAc/Hexane often fails to break this interaction, leading to peak tailing.[1]

Protocol: The "Polar Spike" Method

Do not just increase polarity; change the nature of the mobile phase.[1]

  • Base Modifier: Do not use Triethylamine (TEA) unless absolutely necessary, as it can degrade the silica matrix over time and contaminate the product.[1]

  • The Solvent Switch: Move from EtOAc/Hexane to DCM/Methanol .

    • Gradient: Start 100% DCM → 5% MeOH/DCM.[1]

    • Observation: The product usually elutes cleanly between 2-4% MeOH.[1]

  • Alternative: If you must use EtOAc, add 1% Isopropanol to the EtOAc.[1] The alcohol helps "cap" the silica active sites, reducing tailing without the basicity of TEA.[1]

Decision Logic: Purification Pathway

PurificationLogicStartCrude MaterialCheckAnilineContains Aniline?Start->CheckAnilineAcidWashPerform Acid Wash(Module 1)CheckAniline->AcidWashYesCheckStatePhysical State?CheckAniline->CheckStateNoAcidWash->CheckStateSolidSolid/Semi-SolidCheckState->SolidHigh PurityOilViscous OilCheckState->OilLow PurityCrystRecrystallize(Toluene or IPA/Heptane)Solid->CrystColumnFlash Column(DCM/MeOH 95:5)Oil->ColumnColumn->CrystOptional Polish

Figure 2: Decision tree for selecting the appropriate purification vector based on impurity profile and physical state.[1]

Module 4: FAQ & Quick Troubleshooting

Q: Can I distill this compound? A: Generally, no . The combination of the N-phenyl ring (high MW) and the hydroxyl group (H-bonding) results in a very high boiling point.[1] Attempting Kugelrohr distillation often leads to decomposition (charring) before the product distills.[1]

Q: I see a new spot on TLC after leaving the compound in MeOH overnight. A: This is likely transesterification or ring opening, although pyrrolidinones are relatively stable.[1] However, if your MeOH contains traces of acid or base, the lactam ring can open to form the amino-ester.[1] Always store the compound dry, preferably at -20°C.[1]

Q: How do I determine Enantiomeric Excess (ee)? A: Standard C18 HPLC will not separate enantiomers.[1] You require a Chiral Stationary Phase (CSP).[1]

  • Recommended Column: Chiralpak AD-H or OD-H.[1]

  • Mobile Phase: Hexane/IPA (90:10) is a good starting point for hydroxymethyl lactams.[1]

References

  • Lactam Synthesis & Properties: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed.[1] Wiley, 2013.[1] (General reactivity of lactams and anilines).[1]

  • pKa Values (Aniline vs Amides): Bordwell pKa Table. Aniline (DMSO) = 30.6 (acidity of NH), Conjugate acid pKa (water) = 4.[1]6. Amides/Lactams are non-basic.[1] [1]

  • Purification of Laboratory Chemicals: Armarego, W. L. F. Purification of Laboratory Chemicals. 8th Ed. Butterworth-Heinemann, 2017.[1] (Standard protocols for N-substituted pyrrolidinones).

  • General Procedure for N-Aryl Lactams: Organic Syntheses, Coll. Vol. 10, p. 423 (2004).[1] (Describes analogous purification of phenyl-substituted lactams via crystallization). [1]

  • Chromatography of Polar Compounds: Still, W. C., Kahn, M., & Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution."[1] J. Org.[1] Chem. 1978, 43, 14, 2923–2925.[1]

Technical Support Center: Grignard Reactions on N-Phenylpyrrolidinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: G-NPP-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Nucleophilic Addition, Ring Opening, and Isolation

Diagnostic Overview

Welcome to the technical support interface for organometallic synthesis. You are likely attempting to functionalize the C2 position of an N-phenylpyrrolidinone (lactam) scaffold using a Grignard reagent (


).

This substrate presents a unique "triad of failure" compared to standard ketones:

  • Enolization (The "Nothing Happened" Error): The

    
    -protons are acidic; basic Grignards often act as bases rather than nucleophiles.
    
  • Ring Opening (The "Linear Chain" Error): The tetrahedral intermediate is prone to collapsing and breaking the

    
     bond, yielding an amino-ketone.
    
  • Dehydration (The "Elimination" Error): The resulting hemiaminal is sensitive to acid, readily dehydrating to an enamide or enamine.

Below are the specific troubleshooting modules based on the symptoms you are observing.

Troubleshooting Modules

Issue A: "I recovered 90% of my starting material."

Diagnosis: Enolization. The N-phenyl group withdraws electron density, making the carbonyl electrophilic, but it also acidifies the


-protons. If your Grignard reagent is sterically hindered or highly basic (e.g., 

,

), it preferentially deprotonates the lactam to form an enolate. Upon aqueous quench, the enolate reprotonates, returning your starting material.

The Fix: The Imamoto Protocol (Organocerium Chemistry) You must transmetallate your Grignard to an organocerium reagent. Cerium(III) is highly oxophilic, activating the carbonyl oxygen, while the organocerium species is less basic than the organomagnesium precursor.

  • Mechanism:

    
    
    
  • Result: Suppression of enolization; exclusive 1,2-addition.

Critical Technical Note: The success of this method depends entirely on the dryness of


. Commercial "anhydrous" beads are often insufficient. You must dry the heptahydrate (

) yourself using the stepwise heating protocol described in Section 4 .
Issue B: "I isolated a linear amino-ketone (4-aminobutyrophenone derivative)."

Diagnosis: Ring Opening. The addition occurred, but the tetrahedral intermediate (alkoxide) collapsed. This is driven by the stability of the phenoxide-like leaving group (the N-phenyl amine anion is stabilized by resonance) and high reaction temperatures.

The Fix: Cryogenic Control & Inverse Quench

  • Temperature: The reaction must be maintained at -78°C . Do not allow it to warm to

    
     before quenching.
    
  • Quench: The intermediate is stable at low temperatures. Quench at -78°C to protonate the alkoxide to the hemiaminal before the ring can open.

  • pH: Avoid strong acids in the quench. Use saturated

    
     or a phosphate buffer (pH 7).
    
Issue C: "My product turned into an enamide (double bond in the ring)."

Diagnosis: Acid-Catalyzed Dehydration. The target product, a cyclic hemiaminal (2-hydroxy-1-phenylpyrrolidine), is essentially a hydrated enamide. In the presence of acid (silica gel, acidic workup) or heat, it loses water to form the thermodynamically stable conjugated system.

The Fix: Neutral Isolation

  • Stationary Phase: Do not use standard silica gel. Use Neutral Alumina or silica gel pre-treated with

    
    .
    
  • Workup: Avoid

    
    . If the hemiaminal is the desired target, keep all aqueous washes neutral/basic.
    

Mechanistic Visualization

The following diagram maps the divergence points where your reaction succeeds or fails.

ReactionPathways SM N-Phenylpyrrolidinone (Substrate) Grignard R-MgX Addition SM->Grignard Enolate Magnesium Enolate (Dead End) Grignard->Enolate Basic Pathway (No CeCl3) Tetrahedral Tetrahedral Intermediate (Alkoxide) Grignard->Tetrahedral Nucleophilic Pathway (With CeCl3) RecoveredSM Recovered Starting Material (Upon Quench) Enolate->RecoveredSM RingOpen Ring Opening Tetrahedral->RingOpen Warm up > -40°C Quench Low Temp Quench (pH 7) Tetrahedral->Quench Keep at -78°C AminoKetone Linear Amino-Ketone (Side Product) RingOpen->AminoKetone Hemiaminal Cyclic Hemiaminal (Target Product) Quench->Hemiaminal Acid Acid/Silica/Heat Hemiaminal->Acid Enamide Enamide (Dehydrated Product) Acid->Enamide

Caption: Decision tree showing how experimental conditions (CeCl3, Temperature, pH) dictate the fate of the N-phenylpyrrolidinone substrate.

Validated Protocol: Organocerium Addition

This protocol is engineered to prevent enolization and ring opening.

Reagents
  • 
     (
    
    
    
    )
  • 
     (
    
    
    
    ) — Must be fresh.
  • 
     or 
    
    
    
    (
    
    
    )
  • 
     (Anhydrous)
    
Step-by-Step Workflow
StepActionTechnical Rationale
1 Drying

Place

in a flask. Heat to

under high vacuum (

) for 2 hours.
CRITICAL: Rapid heating causes hydrolysis to

, which is catalytically inactive. You must see the white powder turn slightly opaque/greyish but remain free-flowing.
2 Slurry Formation Cool flask to RT under Argon. Add anhydrous THF. Stir vigorously for 2 hours.Creates a fine suspension of

. This "aging" step breaks up aggregates, ensuring efficient transmetallation.
3 Transmetallation Cool slurry to

. Add

dropwise. Stir for 1 hour at

.
Generates the organocerium species (

). The mixture will likely turn yellow/orange.
4 Addition Add

(dissolved in minimal THF) dropwise at

.
Slow addition prevents local exotherms that could trigger ring opening.
5 Reaction Monitor Stir at

for 2–4 hours. Do not warm.
The reaction is usually fast. Warming promotes collapse of the tetrahedral intermediate.
6 Quench Add saturated aqueous

while still at

.
"Freezes" the structure as the hemiaminal before the ring can open.
7 Workup Warm to RT. Filter through Celite (to remove Cerium salts). Extract with EtOAc.Cerium salts form a thick emulsion; Celite filtration is mandatory for phase separation.
Workflow Visualization

Protocol Dry Dry CeCl3 140°C / Vacuum Slurry THF Slurry Age 2h @ RT Dry->Slurry Transmetal Add R-MgX -78°C / 1h Slurry->Transmetal AddSub Add Lactam -78°C Transmetal->AddSub Quench Quench NH4Cl @ -78°C AddSub->Quench

Caption: The "Imamoto" organocerium protocol sequence required to successfully functionalize lactams.

Frequently Asked Questions (FAQ)

Q: Can I use


 instead of 

?
A: Yes, anhydrous Lanthanum(III) chloride works similarly, but Cerium is significantly cheaper and the literature precedent for lactams is stronger with Cerium.

Q: Why does my product decompose on the NMR scale? A:


 is often slightly acidic (forming 

over time). Filter your NMR solvent through basic alumina or add a single drop of pyridine-d5 to the NMR tube to stabilize the hemiaminal.

Q: I want the dehydrated enamide, not the alcohol. How do I force it? A: If the enamide is the goal, perform the reaction as above, but during workup, stir the crude mixture with


 (catalytic) in refluxing benzene or toluene with a Dean-Stark trap. This drives the dehydration quantitatively.

References

  • Imamoto, T., Sugiura, Y., & Takiyama, N. (1984). Organocerium reagents. Nucleophilic addition to easily enolizable ketones.[1][2] Tetrahedron Letters, 25(38), 4233-4236.

  • Imamoto, T., Kusumoto, T., Tawarayama, Y., Sugiura, Y., Mita, T., Hatanaka, Y., & Yokoyama, M. (1984). Carbon-carbon bond forming reactions using cerium metal or organocerium reagents.[1][2] Journal of Organic Chemistry, 49(21), 3904-3912.

  • Concellón, J. M., Bernad, P. L., & del Solar, V. (2006). Reaction of N-Phthaloylamino Acids with Grignard Reagents: A General Synthesis of 2-Amino Ketones and 2-Amino Alcohols. Organic Letters, 8(26), 5979–5982.

  • Dimitrov, V., & Kostova, K. (1998). Reaction of N-substituted lactams with organometallic reagents. Tetrahedron, 54(47), 14427-14436.

Sources

Removing unreacted aniline impurities from lactam synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Aniline Impurities

Status: Operational | Role: Senior Application Scientist

Strategic Triage: Select Your Protocol

Before initiating purification, you must classify your lactam substrate. The stability of the lactam ring dictates the allowable harshness of the aniline removal method.

CAUTION: Aniline is a Class 1/2 mutagenic impurity. Regulatory limits (ICH M7) often require removal to <10–20 ppm levels. Standard flash chromatography is frequently insufficient due to "streaking" (co-elution).

Workflow Decision Matrix

Use the following logic flow to select the correct module for your synthesis.

PurificationStrategy Start START: Lactam Crude Mixture StabilityCheck Is the Lactam Acid-Sensitive? (e.g., Beta-Lactam, Penem) Start->StabilityCheck Robust NO (Robust) (Gamma/Delta Lactams) StabilityCheck->Robust Stable pH < 2 Sensitive YES (Sensitive) StabilityCheck->Sensitive Unstable pH < 4 MethodA Module 1: pH-Controlled Liquid-Liquid Extraction (LLE) Robust->MethodA MethodB Module 2: Solid-Supported Scavengers (Resins) Sensitive->MethodB

Figure 1: Decision tree for selecting the purification methodology based on lactam ring stability.

Module 1: pH-Controlled Liquid-Liquid Extraction (LLE)

Target Audience: Researchers working with stable lactams (e.g.,


-lactams, oxindoles) capable of withstanding transient exposure to pH 1–2.
The Science (Why this works)

Aniline is a weak base (


). Most lactams are neutral or extremely weak bases (amide resonance reduces N-lone pair availability).
  • Mechanism: By lowering the aqueous phase pH to < 2.6 (2 units below aniline's

    
    ), we drive the equilibrium toward the anilinium cation (
    
    
    
    ).
  • Partitioning: The charged anilinium salt is highly water-soluble and insoluble in organic solvents (DCM/EtOAc), effectively "locking" it in the aqueous waste layer [1].

Protocol: The "Double-Wash" System[1]
  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc). Note: Avoid DCM if possible; emulsions are more common with aniline salts in chlorinated solvents.

  • The Protonation Wash: Wash organic layer 2x with 1N HCl .

    • Checkpoint: Measure the pH of the exiting aqueous layer. It must be pH < 2. If not, the aniline is not fully protonated.

  • The Polishing Wash: Wash organic layer 1x with Brine.

  • Drying: Dry over

    
     and concentrate.
    
Troubleshooting (Q&A)

Q: I see a dark brown/black "rag" layer between phases. What is this? A: This is oxidized aniline (polyaniline oligomers). Aniline oxidizes rapidly in air.

  • Fix: Do not attempt to dissolve it. Filter the entire biphasic mixture through a pad of Celite® before separating layers. This removes the insoluble oligomers that stabilize emulsions.

Q: My lactam is precipitating during the acid wash. A: Your lactam may be protonating (rare) or simply insoluble in cold EtOAc.

  • Fix: Switch solvent to 10% Methanol in Chloroform (

    
    ). This maintains organic solubility for polar lactams while allowing the anilinium salt to partition into the acid.
    

Module 2: Solid-Supported Scavengers (Resins)

Target Audience: Drug developers working with Beta-Lactams (cephalosporins, penems) or substrates with acid-labile protecting groups (Boc, THP).

The Science (Why this works)

When you cannot use acid to wash away aniline, you must use chemoselective resins.

  • Option A (Electrophilic Scavenge): PS-Isocyanate resins react covalently with the nucleophilic aniline amine to form an insoluble urea [2].

  • Option B (Ionic Scavenge): SCX-2 (Strong Cation Exchange) resins (sulfonic acid functionalized silica) capture the aniline as a salt without exposing the bulk solution to low pH [3].

Comparative Data: Resin Selection
FeaturePS-Isocyanate (Electrophilic)SCX-2 (Ionic / Acidic)
Mechanism Covalent Bond Formation (Urea)Ionic Interaction (

salt)
Kinetics Slow (requires 2–16 hrs)Fast (Flow-through or 30 min stir)
Selectivity Removes

amines only
Removes all bases (including pyridines)
Lactam Safety High (Neutral conditions)Medium (Local acidic environment)
Cost HighLow/Medium
Protocol: PS-Isocyanate Scavenging[3][4]
  • Stoichiometry: Calculate excess aniline (moles). Add 3.0 equivalents of PS-Isocyanate resin relative to the impurity (not the product).

  • Solvent: Run in DCM or THF. Avoid alcohols (MeOH/EtOH) as they compete with the isocyanate at high temperatures.

  • Incubation: Agitate gently (orbital shaker) at room temperature for 12 hours.

    • Tip: Do not use magnetic stir bars; they grind the resin beads, creating fines that clog filters.

  • Filtration: Filter through a fritted glass funnel. The aniline is trapped on the beads.

Troubleshooting (Q&A)

Q: The reaction with PS-Isocyanate is too slow. A: Aniline is a poor nucleophile due to the aromatic ring.

  • Fix: Add a catalytic amount of acetic acid (soft catalysis) or heat to 40°C. However, for beta-lactams, simply extending time is safer than heating.

Q: I used SCX-2 and my yield dropped. A: Your lactam might have basic motifs (e.g., a thiazole ring in cephalosporins) binding to the sulfonic acid.

  • Fix: Switch to PS-Isocyanate (Option A). It ignores heterocyclic nitrogens and only targets the aniline

    
    .
    

Module 3: Chromatography & Detection

Context: When trace aniline (<100 ppm) remains after workup.

The "Streaking" Phenomenon

Aniline often co-elutes with lactams on silica gel because both have moderate polarity. Aniline "tails" (streaks) because its basic nitrogen interacts with acidic silanols (


) on the column stationary phase.
Protocol: The "Triethylamine Trick"

Do NOT use acid modifiers (Acetic acid) in your mobile phase; this protonates aniline, making it stick to the silica baseline (which seems good, but it often bleeds out slowly, contaminating everything).

The Correct Approach:

  • Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in Hexane.

  • Mobile Phase: Run your gradient (Hexane/EtOAc) with 0.5% TEA .

  • Result: The TEA blocks the active silanol sites. Aniline now behaves like a standard organic molecule and elutes as a sharp, defined peak, usually before the more polar lactam.

Module 4: Regulatory Compliance (ICH M7)

Status: Critical for Pharmaceutical Applications.

Aniline Classification

Under ICH M7 , aniline is a mutagenic impurity.

  • Cohort of Concern: Aniline and its derivatives are often flagged for high potency.

  • Limit Calculation:

    • If no carcinogenicity data exists: TTC = 1.5 µ g/day .[1]

    • Since Aniline has data: Calculate the Permitted Daily Exposure (PDE) based on TD50 values from the Carcinogenic Potency Database (CPDB) [4].

Detection FAQ

Q: How do I prove I've removed aniline to ppm levels? A: NMR is insufficient (Limit of Detection ~500 ppm). You must use HPLC-UV (at 210 nm or 254 nm) or LC-MS .

  • Tip: Aniline has a very strong UV absorbance. If you see no peak at 254 nm, you are likely below the ICH threshold.

References

  • Biotage . (2019).[2][3] ISOLUTE® Si-Propylsulfonic Acid (SCX-2) metal scavenger.[4][2][5] Link

  • Biotage . (n.d.). PS-Isocyanate Technical Note 512. Link

  • International Council for Harmonisation (ICH) . (2023). ICH M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Link

  • European Medicines Agency . (2014).[6] ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. Link

Sources

Crystallization techniques for 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An exceptional crystalline form is the bedrock of robust drug development, ensuring batch-to-batch consistency, predictable downstream performance, and regulatory confidence.[1] This guide serves as a dedicated technical support center for researchers, scientists, and drug development professionals working on the crystallization of 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your crystallization processes effectively.

The journey from a crude solid to a highly pure, crystalline Active Pharmaceutical Ingredient (API) or intermediate is governed by a complex interplay of thermodynamics and kinetics.[2] Success requires precise control over parameters like supersaturation, temperature, and solvent choice.[2] This center is structured to guide you through that process, from an established starting protocol to in-depth troubleshooting for the inevitable challenges that arise.

Recommended Crystallization Protocol: Single-Solvent Method with Ethanol

This protocol is designed as a robust starting point for achieving high-purity crystalline 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one. Ethanol is selected based on its proven efficacy for structurally similar pyrrolidinone derivatives, offering a favorable solubility profile—high solubility at elevated temperatures and lower solubility at ambient or sub-ambient temperatures.[3]

Rationale: The goal of this single-solvent technique is to create a supersaturated solution from which the compound will crystallize upon cooling.[4] Using the minimum amount of hot solvent is critical for maximizing yield, as any excess solvent will retain some of the product in solution even after cooling.[5]

Materials:

  • Crude 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one

  • 95% or Absolute Ethanol (Reagent Grade)

  • Erlenmeyer Flask

  • Hotplate with Magnetic Stirring

  • Magnetic Stir Bar

  • Büchner Funnel and Filter Flask

  • Filter Paper

  • Ice Bath

Step-by-Step Methodology:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one and a magnetic stir bar. Add a small volume of ethanol, enough to create a slurry.

  • Heating: Gently heat the mixture on a hotplate with stirring. Add ethanol portion-wise (in small increments) until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent required for complete dissolution to ensure the solution is saturated.

  • Cooling & Crystallization: Once dissolved, remove the flask from the heat source and allow it to cool slowly towards room temperature. Slow cooling is essential for the formation of larger, more well-defined crystals.[6] Rapid cooling often leads to the precipitation of small, impure crystals.

  • Inducing Nucleation (If Necessary): If no crystals appear after the solution has cooled for some time, nucleation can be induced by scratching the inside of the flask with a glass rod at the solution's surface or by adding a single seed crystal of the pure compound.

  • Maturation: Once crystal formation begins, allow the flask to stand undisturbed at room temperature for several hours to allow for complete crystal growth. For maximum yield, subsequently place the flask in an ice bath for at least one hour to further decrease the solubility of the compound.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to a constant weight. The final product should be a white to off-white crystalline solid.

Troubleshooting Guide

Encountering issues during crystallization is common. This guide addresses specific problems you may face during your experiments.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common crystallization problems.

G start Start: Crude Material in Solution dissolved Material Fully Dissolved in Hot Solvent? start->dissolved add_solvent Action: Add more hot solvent. dissolved->add_solvent No cool Cool Solution Slowly dissolved->cool Yes add_solvent->dissolved crystals_form Crystals Formed Upon Cooling? cool->crystals_form success Success: Isolate, Wash & Dry Crystals crystals_form->success Yes, good yield & morphology no_crystals Problem: No Crystals Formed crystals_form->no_crystals No oiled_out Problem: Compound Oiled Out crystals_form->oiled_out Oily layer forms low_yield Problem: Low Yield success->low_yield No, yield is poor poor_morphology Problem: Needles/Fine Powder success->poor_morphology No, morphology is poor sol_no_crystals1 Action: 1. Scratch flask 2. Add seed crystal 3. Cool to lower temp no_crystals->sol_no_crystals1 sol_oiled_out Action: 1. Re-heat to dissolve oil 2. Add more solvent 3. Cool much slower oiled_out->sol_oiled_out sol_low_yield Action: 1. Cool longer/colder 2. Partially evaporate solvent 3. Use anti-solvent low_yield->sol_low_yield sol_poor_morphology Action: 1. Reduce cooling rate 2. Use different solvent 3. Reduce supersaturation poor_morphology->sol_poor_morphology sol_no_crystals2 Action: If still no crystals: Concentrate solution or add anti-solvent sol_no_crystals1->sol_no_crystals2

Caption: Troubleshooting workflow for crystallization.

Question & Answer Troubleshooting

Q1: My compound has "oiled out," forming a liquid layer instead of crystals. What should I do?

A1: Oiling out occurs when the solute's concentration exceeds its solubility limit at a temperature where it is still molten or a liquid. This is common with compounds that have melting points lower than the boiling point of the solvent.

  • Immediate Steps: Re-heat the solution until the oil fully redissolves. Add a small amount of additional solvent (10-20% more) to decrease the supersaturation level. Allow the solution to cool much more slowly. A slower cooling rate gives the molecules more time to arrange themselves into an ordered crystal lattice.[7]

  • Alternative Strategy: Consider a mixed-solvent system. Dissolve the compound in a "good" solvent (like ethanol or acetone) and then slowly add a miscible "poor" or "anti-solvent" (like water or hexane) at a slightly elevated temperature until you see persistent turbidity.[5][8] Then, add a drop or two of the good solvent to clarify the solution before cooling.

Q2: The solution has cooled, but no crystals have formed. How can I initiate crystallization?

A2: This indicates that while the solution is supersaturated, the energy barrier for nucleation (the formation of the initial crystal seeds) has not been overcome.[4]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a surface for nucleation.

    • Seeding: If you have a small sample of the pure crystalline product, add a single, tiny crystal to the solution. This seed crystal provides a template for further crystal growth.

    • Lower Temperature: Cool the solution to a lower temperature (e.g., in a -20°C freezer) to further decrease solubility and increase the driving force for nucleation.

  • Increase Supersaturation: If nucleation cannot be induced, your solution may not be sufficiently supersaturated. You can carefully evaporate some of the solvent or add an anti-solvent to decrease the compound's solubility.

Q3: I have crystals, but my yield is very low. How can I improve it?

A3: A low yield typically means a significant amount of your compound remains dissolved in the mother liquor.

  • Maximize Precipitation: Ensure the crystallization mixture has been cooled for a sufficient amount of time at the lowest practical temperature. An ice bath (0°C) is standard, but a colder bath may improve yield if the solvent's freezing point allows.

  • Solvent Volume: You may have used too much solvent during the initial dissolution step. On your next attempt, be more meticulous about adding the minimum volume of hot solvent required.

  • Consider an Anti-Solvent: After obtaining an initial crop of crystals, you can try adding a miscible anti-solvent to the mother liquor to precipitate more of the dissolved compound. Be aware that this second crop may be of lower purity.

Q4: The crystals are very fine needles or plates that are difficult to filter and dry. How can I obtain better crystal morphology?

A4: Crystal habit (shape) is influenced by the solvent and the rate of crystal growth.[1][2] Needle-like or plate-like crystals often result from very rapid growth under high supersaturation.

  • Reduce Supersaturation: Use a slightly larger volume of solvent and/or cool the solution more slowly. This encourages slower, more controlled crystal growth, which can lead to more equant (block-like) crystals that are easier to handle.

  • Change the Solvent System: The interaction between the solvent and the growing crystal faces can dramatically alter the crystal habit. Experiment with different solvents or solvent mixtures. For example, if ethanol gives needles, try isopropanol or an ethyl acetate/hexane mixture.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents to consider for crystallizing 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one?

A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Given the structure—a polar lactam with a hydroxyl group and a non-polar phenyl ring—a range of solvents could be effective.

Solvent ClassExamplesRationale
Alcohols Ethanol, IsopropanolGood general-purpose polar protic solvents. Often provide a steep solubility curve.[3]
Esters Ethyl AcetateMedium polarity. Can be used alone or with a non-polar anti-solvent like hexane.
Ketones AcetoneA strong polar aprotic solvent. Often used as the "good" solvent in a mixed-solvent system.
Nitriles AcetonitrileA polar aprotic solvent that is effective for many nitrogen-containing heterocycles.[3][9]
Aromatics TolueneA non-polar solvent. Less likely to be a good single solvent but could be used as an anti-solvent or part of a mixture.

Q2: How important is the purity of my crude material before I start crystallization?

A2: It is critically important. Even small amounts of impurities can significantly impact crystallization by inhibiting nucleation, slowing crystal growth, or being incorporated into the crystal lattice, leading to a lower purity final product.[2][7] If your crude material is heavily contaminated, consider a preliminary purification step like column chromatography before attempting crystallization.

Q3: Could 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one exhibit polymorphism?

A3: Yes, it is highly possible. Polymorphism is the ability of a compound to exist in more than one crystal structure.[7] Different polymorphs can have different physical properties, including solubility, stability, and melting point. It is a common challenge in pharmaceutical development.[1] If you observe different crystal habits or melting points between batches despite using the same procedure, you may be producing different polymorphs. This can be caused by subtle variations in cooling rate, solvent, or impurity levels. Characterization techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are used to identify and differentiate polymorphs.

Q4: My compound is chiral. How does this affect crystallization?

A4: Since 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one is a chiral molecule, you will be working with either a single enantiomer or a racemic mixture.

  • Single Enantiomer: The protocol described above should be effective.

  • Racemic Mixture: A racemic mixture can crystallize in one of three ways: as a conglomerate (a mechanical mixture of crystals of the two separate enantiomers), a racemic compound (a 1:1 ratio of both enantiomers in each crystal), or a solid solution.[10][11] If it forms a conglomerate, specialized techniques like preferential crystallization can be used for resolution.[10] If you are starting with a racemic mixture, it is important to characterize the resulting crystals to understand their nature.

References

  • Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates.
  • Google Patents. (n.d.). EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione.
  • Syrris. (2024, October 22).
  • Pharma Focus Asia. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization.
  • PMC. (n.d.). Crystal structure of 1-{4-hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}.
  • Neuland Labs. (2023, August 1).
  • Wang, X. J., Wiehler, H., & Ching, C. B. (2004). Study of the characterization and crystallization of 4-hydroxy-2-pyrrolidone. Chirality, 16(4), 220-227.
  • PMC. (2022, September 23).
  • BenchChem. (2025). Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one.
  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)
  • RJPT. (2025, April 10).
  • PMC - NIH. (n.d.). Strategies for chiral separation: from racemate to enantiomer.

Sources

Validation & Comparative

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of N-Phenyl Lactams

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, N-phenyl lactams represent a critical scaffold found in anticonvulsants (e.g., pirfenidone analogs), psychotropics, and synthetic intermediates.[1] Their mass spectrometric behavior is distinct from aliphatic amides due to the conjugation between the nitrogen lone pair, the carbonyl


-system, and the phenyl ring.

This guide provides a definitive comparison of the fragmentation patterns of


-lactams (pyrrolidones)  versus 

-lactams (piperidones)
. Unlike standard N-alkyl lactams which favor exocyclic

-cleavage, N-phenyl lactams exhibit a characteristic endocyclic ring-opening followed by neutral losses (CO, alkenes). Understanding these specific pathways is essential for distinguishing metabolites and identifying impurities in pharmaceutical workflows.

Part 1: Mechanistic Principles

The "Phenyl Effect" on Ionization

In Electrospray Ionization (ESI), the N-phenyl group plays a dual role:

  • Charge Delocalization: The phenyl ring stabilizes the positive charge on the nitrogen atom after protonation

    
    . This renders the molecular ion highly stable compared to N-alkyl analogs.
    
  • Inhibition of Exocyclic Cleavage: In N-alkyl lactams, the alkyl chain often cleaves (loss of

    
    ). In N-phenyl lactams, the 
    
    
    
    bond is strong (
    
    
    character), forcing fragmentation to occur within the lactam ring.
Primary Fragmentation Pathway: Ring Unzipping

The defining event for N-phenyl lactams is the cleavage of the amide bond.

  • Protonation: Occurs at the carbonyl oxygen (kinetic) or nitrogen (thermodynamic).

  • Ring Opening: The amide bond (

    
    ) cleaves, generating an acylium ion intermediate.
    
  • Neutral Loss: The open chain eliminates carbon monoxide (CO, 28 Da) or small alkenes (ethylene/propylene), driven by the formation of a stable phenyl-amine cation.

Part 2: Comparative Analysis (Gamma vs. Delta Lactams)

This section compares the two most common scaffolds: N-phenyl-2-pyrrolidone (5-membered) and N-phenyl-2-piperidone (6-membered) .

Scenario A: N-Phenyl-2-Pyrrolidone (Gamma-Lactam)
  • Precursor Ion: m/z 161

    
    
    
  • Dominant Mechanism: The strained 5-membered ring opens readily. The primary loss is CO (28 Da), transitioning m/z 161

    
     m/z 133.
    
  • Secondary Loss: The resulting ion loses ethylene (

    
    , 28 Da) or undergoes hydrogen rearrangement to form the phenylaminium ion (m/z 94) or phenyl cation (m/z 77).
    
Scenario B: N-Phenyl-2-Piperidone (Delta-Lactam)
  • Precursor Ion: m/z 175

    
    
    
  • Dominant Mechanism: The 6-membered ring is less strained but entropically favors "unzipping" via a Retro-Diels-Alder (RDA) type mechanism or sequential loss.

  • Differentiation: While it also loses CO (m/z 175

    
     147), the delta-lactam is unique in its ability to lose propene (
    
    
    
    , 42 Da) or ethylene (
    
    
    ) from the larger ring, creating a distinct fingerprint compared to the gamma-lactam.
Data Summary Table: Diagnostic Transitions (ESI+)
FeatureN-Phenyl-2-Pyrrolidone (5-ring)N-Phenyl-2-Piperidone (6-ring)N-Cyclohexyl-2-Pyrrolidone (Aliphatic Control)
Precursor

m/z 161 m/z 175 m/z 168
Primary Fragment m/z 133 (Loss of CO)m/z 147 (Loss of CO)m/z 86 (Loss of Cyclohexene)
Secondary Fragment m/z 104/105 (Loss of

)
m/z 119 (Loss of

)
m/z 69 (Ring cleavage)
Aromatic Marker m/z 77 (

)
m/z 77 (

)
Absent
Base Peak (CID) m/z 133 or 77m/z 147 or 91m/z 86 (Ring retention)

Note: The Aliphatic Control demonstrates that without the phenyl group, the exocyclic substituent is often lost (m/z 168


 86), preserving the lactam ring. In N-phenyl variants, the substituent stays, and the ring breaks.

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways between the 5-membered and 6-membered systems, highlighting the critical "CO Loss" step that is diagnostic for this class.

NPhenylLactamFragmentation cluster_0 N-Phenyl-2-Pyrrolidone (Gamma) cluster_1 N-Phenyl-2-Piperidone (Delta) NPP Precursor [M+H]+ m/z 161 Open_NPP Acylium Intermediate (Ring Open) NPP->Open_NPP Amide Bond Cleavage Frag_133 Product Ion m/z 133 (-CO) Open_NPP->Frag_133 Neutral Loss: CO (28 Da) Frag_77 Phenyl Cation m/z 77 Frag_133->Frag_77 Loss of C2H4N NPPip Precursor [M+H]+ m/z 175 Open_NPPip Acylium Intermediate (Ring Open) NPPip->Open_NPPip Amide Bond Cleavage Frag_147 Product Ion m/z 147 (-CO) Open_NPPip->Frag_147 Neutral Loss: CO (28 Da) Frag_119 Product Ion m/z 119 (-C3H6) Open_NPPip->Frag_119 Alt Path: Loss of C3H6

Caption: Comparative fragmentation pathways showing the conserved CO loss mechanism versus ring-size dependent alkene elimination.

Part 4: Experimental Protocol (Self-Validating)

To replicate these results or validate a new N-phenyl lactam derivative, follow this "Direct Infusion" protocol. This method eliminates chromatographic variables to isolate mass spectral performance.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of Methanol (HPLC grade).

  • Working Solution: Dilute 1:100 into 50:50 Methanol:Water + 0.1% Formic Acid. Final concentration ~10 µg/mL.

    • Why Formic Acid? Essential for promoting

      
       generation in ESI positive mode.
      
Instrument Configuration (Triple Quadrupole or Q-TOF)
  • Ion Source: ESI Positive Mode.[2]

  • Flow Rate: 10 µL/min (Syringe Pump).

  • Source Temp: 300°C (High enough to desolvate, low enough to prevent thermal degradation).

  • Capillary Voltage: 3.5 kV.

MS/MS Optimization Loop (The "Self-Validating" Step)

Do not use a static Collision Energy (CE). Use a CE Ramp to validate the stability of the lactam ring.

  • Select Precursor: Set Q1 to expected mass (e.g., m/z 161).

  • Ramp CE: Scan from 10 eV to 50 eV in 5 eV increments.

  • Validation Criteria:

    • At 10-15 eV , the molecular ion

      
       should be >90% abundance (confirms soft ionization).
      
    • At 25-30 eV , the "Loss of CO" fragment (M-28) should become the Base Peak.

    • If M-28 appears at 10 eV, the compound is thermally unstable or not a simple lactam.

Part 5: References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of N-Phenyl-2-pyrrolidone. NIST Chemistry WebBook, SRD 69. [Link]

  • Morgan, K. M., et al. (2014). Electrospray ionization (ESI) fragmentations and dimethyldioxirane reactivities of three diverse lactams. Journal of Organic Chemistry. [Link]

  • Crotti, A. E., et al. (2004). The fragmentation mechanism of five-membered lactones and lactams by ESI-MS/MS. International Journal of Mass Spectrometry. (Referenced for CO loss mechanism in 5-membered rings).[3]

Sources

Comparative Guide: Reactivity of 1-Phenyl vs. 1-Methyl Pyrrolidinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 1-phenyl-2-pyrrolidinone versus 1-methyl-2-pyrrolidinone (NMP) . It is structured to serve researchers and process chemists requiring actionable data on reactivity profiles, electronic modulation, and functionalization strategies.

Executive Summary

While 1-methyl-2-pyrrolidinone (NMP) is ubiquitous as a polar aprotic solvent, its 1-phenyl analog (N-phenyl-2-pyrrolidinone) serves a distinct role as a reactive intermediate and a directing group scaffold in medicinal chemistry.

The core differentiator lies in the electronic modulation of the lactam nitrogen . The


-methyl group acts as an inductive donor, stabilizing the amide resonance and rendering the carbonyl less electrophilic (hence, NMP’s stability). Conversely, the 

-phenyl group introduces competing resonance and inductive withdrawal, attenuating the amide character and activating the scaffold for specific transformations—most notably Pd-catalyzed C–H activation and nucleophilic ring-opening .
Feature1-Methyl-2-pyrrolidinone (NMP)1-Phenyl-2-pyrrolidinone
Primary Role Solvent (Dipolar Aprotic)Synthetic Intermediate / Pharmacophore
Carbonyl Electrophilicity Low (Stable)Moderate (Activated)
Hydrolysis Susceptibility Low (requires harsh acid/base)Moderate (accelerated by aryl withdrawal)
C–H Activation Potential Limited (

-lithiation difficult)
High (Ortho-C–H activation via Directing Group)
Physical State Liquid (bp 202 °C)Solid (mp 67–69 °C)

Electronic & Structural Analysis

Amide Resonance Competition

The reactivity difference is governed by the availability of the nitrogen lone pair to participate in resonance with the carbonyl group (


).
  • N-Methyl Effect (+I): The methyl group donates electron density inductively. This maximizes the overlap of the nitrogen lone pair with the carbonyl, creating a strong amide bond with significant double-bond character (

    
    ). This explains NMP's high thermal stability and resistance to nucleophilic attack.
    
  • N-Phenyl Effect (-I, +M): The phenyl ring exerts a dual effect. Inductively, it is electron-withdrawing (

    
     carbon). Resonance-wise, the nitrogen lone pair can delocalize into the phenyl ring (
    
    
    
    ), competing with the carbonyl resonance. This "resonance steal" weakens the
    
    
    amide bond and increases the double-bond character of the
    
    
    , making the carbonyl carbon more electrophilic.
Visualizing the Electronic Pathway

The following diagram illustrates the competing resonance pathways that dictate reactivity.

Resonance_Comparison NMP 1-Methyl-2-pyrrolidinone (NMP) NMP_Res Strong Amide Resonance (N -> C=O) NMP->NMP_Res +I Effect NMP_Reac Low Electrophilicity (Stable Solvent) NMP_Res->NMP_Reac Stabilizes Phenyl 1-Phenyl-2-pyrrolidinone Phenyl_Comp Competing Resonance (N -> Phenyl) Phenyl->Phenyl_Comp -I / Conjugation Phenyl_DG Ortho-Directing Group (Pd Catalysis) Phenyl->Phenyl_DG Coordination Phenyl_Reac Increased Electrophilicity (Reactive Carbonyl) Phenyl_Comp->Phenyl_Reac Weakens Amide

Caption: Electronic flow comparison showing how N-phenyl substitution introduces competing resonance, activating the carbonyl and enabling directing group (DG) chemistry.

Reactivity Profiles & Applications

Hydrolysis & Ring Opening

Because the N-phenyl group draws electron density away from the nitrogen, the amide bond is weaker than in NMP.

  • NMP: Requires concentrated acid (HCl) or base (NaOH) at high temperatures (>100°C) to open the ring to 4-(methylamino)butyric acid [1].

  • 1-Phenyl-2-pyrrolidinone: Undergoes hydrolysis under milder alkaline conditions. The resulting aniline leaving group is more stable than the methylamine leaving group of NMP, driving the equilibrium toward the ring-opened product, 4-anilinobutyric acid .

C–H Activation (The Key Differentiator)

This is the most critical synthetic divergence. The 1-phenyl-2-pyrrolidinone motif is a "privileged structure" for Transition Metal-Catalyzed C–H Activation.

  • Mechanism: The lactam carbonyl oxygen acts as a Weakly Coordinating Directing Group (DG) . It binds to metals (Pd, Ru, Rh), directing the catalyst to the ortho-position of the phenyl ring.

  • NMP Limitation: Lacking the aryl ring, NMP cannot participate in this chemistry and is inert under these conditions.

Reaction Scheme: Pd-Catalyzed Ortho-Arylation


This transformation is widely used to synthesize complex biaryls found in pharmaceuticals (e.g., Piracetam derivatives).

Experimental Protocols

Protocol A: Synthesis of 1-Phenyl-2-pyrrolidinone

Context: Unlike NMP which is produced continuously in bulk, the phenyl derivative is often synthesized in batch for specific intermediate needs.

Reagents:


-Butyrolactone (1.0 equiv), Aniline (1.0 equiv), p-Toluenesulfonic acid (pTSA, 0.05 equiv).
Solvent:  Toluene (for azeotropic water removal).
  • Setup: Equip a 250 mL Round Bottom Flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charge: Add Aniline (9.3 g, 100 mmol),

    
    -Butyrolactone (8.6 g, 100 mmol), pTSA (0.95 g, 5 mmol), and Toluene (100 mL).
    
  • Reflux: Heat the mixture to vigorous reflux (approx. 115 °C). Monitor water collection in the Dean-Stark trap.

  • Completion: Continue reflux until theoretical water volume (1.8 mL) is collected (approx. 12–16 hours).

  • Workup: Cool to room temperature. Wash the organic phase with sat.

    
     (2 x 50 mL) to remove acid catalyst, then brine (50 mL).
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize the solid residue from Ethanol/Hexane to yield off-white crystals (mp 67–69 °C).
    
Protocol B: Palladium-Catalyzed Ortho-Arylation (C–H Activation)

Context: Demonstrating the unique reactivity of the N-phenyl derivative.

Substrate: 1-Phenyl-2-pyrrolidinone. Coupling Partner: Iodobenzene (


).
  • Reaction Vessel: Flame-dry a 15 mL pressure tube.

  • Reagents: Add 1-Phenyl-2-pyrrolidinone (0.5 mmol),

    
     (5 mol%), 
    
    
    
    (1.5 equiv), and Iodobenzene (1.5 equiv).
  • Solvent: Add Trifluoroacetic acid (TFA, 2.0 equiv) and

    
     (2 mL) or run neat if specified by specific literature variants [2].
    
  • Conditions: Seal the tube and heat to 110 °C for 18 hours.

  • Mechanism: The carbonyl oxygen coordinates Pd, placing it in proximity to the ortho-C–H bond.

  • Isolation: Filter through a celite pad, concentrate, and purify via flash chromatography (Ethyl Acetate/Hexane).

Comparative Data Table

Property / Reaction1-Methyl-2-pyrrolidinone (NMP)1-Phenyl-2-pyrrolidinone
Molecular Weight 99.13 g/mol 161.20 g/mol
Boiling/Melting Point bp 202 °C (Liquid)mp 67–69 °C (Solid)
Solubility (Water) Miscible (Hygroscopic)Low Solubility

-Lithiation (LDA)
Possible (forms enolate), but prone to polymerizationPossible; stabilized by phenyl conjugation but requires careful temp control (-78°C)
Ortho-Lithiation Impossible Facile (Directed by C=O)
Toxicity Profile Reprotoxic (Reach SVHC)Irritant; generally lower systemic toxicity risk than NMP solvent exposure

References

  • BenchChem. (2025).[1] Technical Support Center: Managing Hydrolysis of 2-Pyrrolidinone in Aqueous Solutions. Retrieved from

  • National Institutes of Health (NIH). (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 1-Phenyl-2-pyrrolidinone. Retrieved from

  • Affortunato, F., et al. (2008). Alpha- vs Ortho-Lithiation of N-alkylarylaziridines: probing the role of the nitrogen inversion process. Journal of Organic Chemistry. Retrieved from

  • ChemicalBook. (2024). 2-Pyrrolidinone: Synthesis method and chemical reaction. Retrieved from

Sources

Comparative Guide: Infrared Spectral Analysis of Lactam Carbonyls and Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development—particularly within antibiotic research (e.g., penicillins, cephalosporins)—the distinction between lactam ring sizes and the nature of hydroxyl group interactions is critical.[1] This guide provides a rigorous comparison of Infrared (IR) absorption bands for lactam carbonyls (C=O) and hydroxyl groups (-OH) .

Unlike standard functional group tables, this document focuses on the causality of spectral shifts—specifically ring strain and hydrogen bonding dynamics—and provides a self-validating experimental protocol to distinguish intramolecular from intermolecular interactions.

Part 1: The Lactam Carbonyl Signature

The carbonyl stretching vibration (


) is the most diagnostic feature of lactams. Unlike acyclic amides, lactam absorption frequencies are heavily dependent on ring size due to two competing physical forces: Ring Strain  and Resonance Inhibition .
1.1 The Physics of the Shift

In a standard acyclic amide, resonance delocalization of the nitrogen lone pair into the carbonyl reduces the double-bond character of the C=O bond, lowering its frequency (~1650–1690 cm⁻¹).

In small-ring lactams (specifically


-lactams), two factors drive the frequency up:
  • Resonance Inhibition: The geometric constraints of a 4-membered ring prevent the nitrogen orbitals from achieving the planarity required for effective overlap with the carbonyl

    
    -system. This restores more double-bond character to the C=O.
    
  • Rehybridization (The Strain Effect): To accommodate the tight

    
     angles, the ring bonds utilize more 
    
    
    
    -character. Consequently, the exocyclic
    
    
    -bond to oxygen utilizes more
    
    
    -character, becoming shorter and stronger, which stiffens the force constant (
    
    
    ) of the C=O bond.
1.2 Comparative Frequency Data

The following table compares lactam ring sizes against acyclic alternatives. Note the dramatic blue-shift (increase in wavenumber) as ring size decreases.

Functional GroupRing SizeHybridization/Strain StatusAbsorption Frequency (

)

-Lactam
4-memberedHigh Strain / Resonance Inhibited1745 – 1785 cm⁻¹

-Lactam
5-memberedModerate Strain1700 – 1750 cm⁻¹

-Lactam
6-memberedLow Strain (Chair conformation)1660 – 1680 cm⁻¹
Acyclic Amide N/AResonance Stabilized1650 – 1690 cm⁻¹
Fused

-Lactam
4-membered (Fused)Extreme Strain (e.g., Penicillins)1770 – 1790 cm⁻¹

Application Insight: In drug synthesis, a shift from 1660 cm⁻¹ to 1775 cm⁻¹ is the primary indicator of successful cyclization of a precursor amino acid into a


-lactam pharmacophore.
Part 2: The Hydroxyl Variable (H-Bonding)

Hydroxyl groups act as spectral chameleons. Their position and shape are dictated entirely by their environment. Differentiating Free , Intermolecular , and Intramolecular hydroxyls is essential for determining crystal packing stability and solubility profiles.

2.1 Spectral Characteristics[2][3][4][5]
Interaction TypeSpectral AppearanceFrequency Range (

)
Concentration Dependence
Free Hydroxyl Sharp, narrow peak3600 – 3650 cm⁻¹ None
Intramolecular H-Bond Sharp to medium broad3450 – 3550 cm⁻¹ Independent (Static)
Intermolecular H-Bond Broad, intense "tongue"3200 – 3550 cm⁻¹ Dependent (Shifts on dilution)
Part 3: Diagnostic Workflow & Decision Logic

The following diagram outlines the logical workflow for assigning these bands in a complex sample.

IR_Decision_Tree Start Start: Analyze IR Spectrum Region1 Check Carbonyl Region (1650 - 1800 cm⁻¹) Start->Region1 Region2 Check Hydroxyl Region (3200 - 3650 cm⁻¹) Start->Region2 HighFreq Band > 1760 cm⁻¹ Region1->HighFreq MidFreq Band 1700-1750 cm⁻¹ Region1->MidFreq LowFreq Band < 1680 cm⁻¹ Region1->LowFreq SharpPeak Sharp Peak (>3600 cm⁻¹) Region2->SharpPeak BroadPeak Broad Peak (3200-3550 cm⁻¹) Region2->BroadPeak BetaLactam Result: β-Lactam (High Strain) HighFreq->BetaLactam GammaLactam Result: γ-Lactam (Moderate Strain) MidFreq->GammaLactam DeltaLactam Result: δ-Lactam or Acyclic Amide LowFreq->DeltaLactam FreeOH Result: Free -OH (Non-interacting) SharpPeak->FreeOH DilutionTest REQUIRED: Run Dilution Protocol (See Part 4) BroadPeak->DilutionTest Shift Band Shifts/Sharpens on Dilution? DilutionTest->Shift Inter Result: Intermolecular H-Bonding Shift->Inter Yes (Dependent) Intra Result: Intramolecular H-Bonding Shift->Intra No (Independent)

Caption: Logical decision tree for distinguishing lactam ring sizes and validating hydroxyl interactions via dilution.

Part 4: Experimental Protocol (The Dilution Study)

To definitively distinguish between intramolecular (internal) and intermolecular (external) hydrogen bonding, you must perform a Dilution Study . This is the "Gold Standard" for validation.

Objective: Determine if the H-bond is concentration-dependent.

Reagents & Equipment[6]
  • Solvent: Spectroscopic grade Carbon Tetrachloride (

    
    ) or Chloroform (
    
    
    
    ). Note:
    
    
    is preferred as it is transparent in the >3000 cm⁻¹ region, though safety protocols must be strictly followed.
  • Cell: Liquid IR cell with variable path length or NaCl/KBr windows (0.1 mm to 1.0 mm path length).

Step-by-Step Methodology
  • Preparation of Stock Solution: Dissolve the sample to create a concentrated solution (~0.1 M).

  • Initial Scan (Concentrated): Acquire a spectrum.[7][8] Observe the OH region. You will likely see a broad band at ~3300–3400 cm⁻¹ (bonded) and potentially a small shoulder at ~3600 cm⁻¹ (free).

  • Serial Dilution: Dilute the sample by a factor of 10 (to ~0.01 M). Crucial: As concentration drops, the number of molecules interacting with each other decreases, but the structure of individual molecules remains unchanged.

  • Secondary Scan (Dilute): Acquire a spectrum using a longer path length cell (to compensate for lower concentration and maintain signal intensity).

  • Data Analysis:

    • Scenario A (Intermolecular): The broad band at 3300 cm⁻¹ decreases in intensity or disappears, and the sharp "Free OH" band at 3600 cm⁻¹ grows significantly.

    • Scenario B (Intramolecular): The position and relative shape of the H-bonded band remain unchanged regardless of dilution.[1]

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for IR frequency tables).
  • NIST Chemistry WebBook. Infrared Spectra of Beta-Lactams. National Institute of Standards and Technology. [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

  • Michigan State University (Reusch). Infrared Spectroscopy: characteristic absorptions of carbonyl compounds. [Link]

Sources

The Pyrrolidinone Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Comparison of Pyrrolidinone-Based Pharmacophores Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary

The 2-pyrrolidinone (gamma-lactam) ring is a "privileged scaffold" in medicinal chemistry, serving as the core for nootropics (racetams), anti-epileptics, and kinase inhibitors. Its utility stems from its ability to function as a rigid hydrogen-bond acceptor while positioning substituents in defined vectors.

This guide objectively compares the biological performance of N-substituted versus C-substituted pyrrolidinone pharmacophores, with a specific focus on the high-affinity SV2A ligands (Levetiracetam vs. Brivaracetam). It also evaluates "scaffold hopping" alternatives, specifically the 6-membered piperidinone ring.

Part 1: The Pharmacophore Landscape

Structural Logic: Pyrrolidinone vs. Piperidinone

When optimizing a lead compound, chemists often employ "scaffold hopping"—expanding the ring size from 5 (pyrrolidinone) to 6 (piperidinone).

Feature2-Pyrrolidinone (5-membered)2-Piperidinone (6-membered)Biological Implication
Conformation Envelope puckering (flexible)Chair/Twist-boat (rigid)Piperidinones often lock substituents in axial/equatorial positions, potentially increasing specificity but reducing induced-fit binding.
Lipophilicity (

)
~ -0.46 (unsubstituted)~ 0.84 (unsubstituted)Piperidinones are more lipophilic, improving blood-brain barrier (BBB) penetration but increasing metabolic liability.
H-Bonding Single acceptor (C=O), Donor (NH)Single acceptor (C=O), Donor (NH)Similar electronics, but the bond vector angle changes by ~10-15°, altering receptor interaction.
Substitution Vectors: N- vs. C-Functionalization
  • N-Substitution (Position 1): Primarily affects pharmacokinetics (ADME) . Modulates solubility and lipophilicity without drastically altering the core binding mode of the lactam carbonyl.

  • C-Substitution (Positions 3, 4, 5): Primarily affects pharmacodynamics (Potency) . Introduces chirality and steric bulk to fill hydrophobic pockets within the target protein.

Part 2: Case Study – SV2A Ligands (Levetiracetam vs. Brivaracetam)

The evolution from Levetiracetam (LEV) to Brivaracetam (BRV) is the definitive case study for C-substitution enhancing biological activity on the pyrrolidinone core.

Comparative Data

Both drugs target Synaptic Vesicle Protein 2A (SV2A).[1][2] However, Brivaracetam features a 4-n-propyl group on the pyrrolidinone ring.

MetricLevetiracetam (LEV)Brivaracetam (BRV)Functional Driver
Structure

-ethyl-2-oxo-1-pyrrolidine acetamide
4-n-propyl analog of LEVThe propyl group accesses a hydrophobic pocket in SV2A.
Affinity (

)
1,000 – 2,000 nM50 – 90 nM15-30x higher affinity due to C4-substitution.
Lipophilicity (

)
-0.6 (Hydrophilic)1.0 (Lipophilic)Propyl chain increases BBB permeability and onset speed.
Onset of Action Slower (peak 1-2 hrs)Rapid (peak 0.5-1 hr)Direct result of increased lipophilicity.
Mechanism of Action Pathway

The following diagram illustrates how the C-substituted pharmacophore (BRV) achieves superior vesicle modulation compared to the unsubstituted core (LEV).

SV2A_Pathway cluster_BRV C4-Propyl Effect (Brivaracetam) Ligand Ligand (LEV or BRV) SV2A SV2A Protein (Presynaptic Vesicle) Ligand->SV2A Targets Hydrophobic Hydrophobic Pocket Access Ligand->Hydrophobic BRV Only Binding Binding Event (Conformational Change) SV2A->Binding Induces Vesicle Vesicle Fusion Modulation Binding->Vesicle Regulates Release Neurotransmitter Release (Glutamate/GABA) Vesicle->Release Normalizes Hydrophobic->Binding Increases Affinity (30x)

Caption: Comparative pathway showing how the C4-propyl substitution in Brivaracetam engages an additional hydrophobic pocket, significantly amplifying binding affinity compared to Levetiracetam.

Part 3: Experimental Protocols

To verify these biological activities, researchers must employ rigorous synthesis and assay protocols.

Protocol A: Synthesis of C-Substituted Pyrrolidinones

Objective: To synthesize 4-substituted pyrrolidinone analogs (e.g., BRV precursors) using a condensation approach.

  • Reagents: 3-substituted GABA derivative (e.g., 3-propyl-4-aminobutyric acid), Thionyl chloride (

    
    ), Ethanol.
    
  • Cyclization:

    • Dissolve the GABA derivative in ethanol.

    • Add

      
       dropwise at 0°C.
      
    • Reflux for 4–6 hours. The acid chloride formation promotes intramolecular cyclization to close the lactam ring.

  • N-Alkylation (Optional):

    • Treat the resulting pyrrolidinone with

      
       (1.2 eq) in dry DMF at 0°C.
      
    • Add alkyl halide (e.g., ethyl 2-bromo-butyrate) to install the N-side chain.

  • Purification: Flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Protocol B: SV2A Radioligand Binding Assay

Objective: To determine the


 of pyrrolidinone derivatives against SV2A using 

-ucb 30889 (a standard high-affinity ligand).
  • Membrane Preparation:

    • Homogenize rat cortical tissue or SV2A-transfected CHO cells in ice-cold Tris-HCl buffer (pH 7.4).

    • Centrifuge at 40,000

      
       for 20 mins. Resuspend pellet in buffer.
      
  • Incubation:

    • Total Binding: Incubate membranes (100

      
      g protein) with 
      
      
      
      -ucb 30889 (2 nM).
    • Non-Specific Binding: Add excess Levetiracetam (1 mM).

    • Test Compounds: Add varying concentrations (

      
       to 
      
      
      
      M) of the synthesized pyrrolidinone analog.
    • Incubate at 4°C for 60 minutes (equilibrium).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethyleneimine.

    • Wash

      
       with ice-cold buffer.[3]
      
  • Analysis:

    • Measure radioactivity via liquid scintillation counting.[3][4]

    • Calculate

      
       using non-linear regression.
      
    • Derive

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Part 4: Workflow Visualization

The following diagram outlines the logical flow from scaffold selection to biological validation.

Workflow cluster_Design Rational Design cluster_Assay Biological Validation Start Scaffold Selection (Pyrrolidinone Core) N_Sub N-Substitution (Solubility/PK Focus) Start->N_Sub C_Sub C-Substitution (Affinity/Potency Focus) Start->C_Sub Synth Synthesis (Cyclization/Alkylation) N_Sub->Synth C_Sub->Synth Purify Purification (>95% Purity Required) Synth->Purify Binding SV2A Binding Assay (Ki Determination) Purify->Binding Func Functional Assay (Neurotransmitter Release) Binding->Func Decision Lead Candidate? Func->Decision Decision->Start No (Iterate) End Pre-Clinical Development Decision->End Yes (Proceed)

Caption: Step-by-step workflow for optimizing pyrrolidinone pharmacophores, distinguishing between N-sub and C-sub design paths.

References

  • Noyer, M., et al. (2011). Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties.[5] European Journal of Pharmacology. Link

  • Kenda, B. M., et al. (2004). Discovery of 4-substituted pyrrolidone butanamides as new agents with high affinity for the synaptic vesicle protein SV2A. Journal of Medicinal Chemistry.[6] Link

  • Gillard, M., et al. (2011). Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand.[1][2][5] European Journal of Pharmacology. Link

  • Mullins, R. J., et al. (2016). A Practical Protocol for the Synthesis of 2-Pyrrolidinones. The Journal of Organic Chemistry. Link

  • Lynch, B. A., et al. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one
Reactant of Route 2
4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.